Thalidomide-5-CH2-NH2 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
5-(aminomethyl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4.ClH/c15-6-7-1-2-8-9(5-7)14(21)17(13(8)20)10-3-4-11(18)16-12(10)19;/h1-2,5,10H,3-4,6,15H2,(H,16,18,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZXEQVQLJKSQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Thalidomide-5-CH2-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide-5-CH2-NH2 hydrochloride is a synthetic derivative of thalidomide (B1683933), a molecule with a complex history that has been repurposed for its potent immunomodulatory and anti-cancer properties.[1][2] This specific derivative serves as a crucial chemical tool in the field of targeted protein degradation. It functions as a high-affinity ligand for the Cereblon (CRBN) protein, which is a substrate receptor component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[3][4] The primary application of this compound is as a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][5] PROTACs are heterobifunctional molecules designed to recruit specific target proteins to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[6] The terminal amine group on this thalidomide derivative provides a reactive handle for chemical conjugation to a linker and a target-protein-binding ligand, facilitating the creation of novel PROTACs for therapeutic development and research.[5] This guide provides a comprehensive overview of its mechanism, application, and the experimental protocols necessary for its use in the development and characterization of CRBN-recruiting PROTACs.
Core Compound Properties
This compound is a well-defined chemical entity with specific physical and chemical properties crucial for its application in synthesis and biological assays.
| Property | Value | Source |
| CAS Number | 1010100-22-7 | |
| Molecular Formula | C₁₄H₁₄ClN₃O₄ | |
| Appearance | White to yellow solid | [7] |
| Primary Function | Cereblon (CRBN) E3 Ligase Ligand | [3][4][5] |
| Application | Synthesis of PROTACs | [3][5] |
Mechanism of Action in Targeted Protein Degradation
The utility of this compound is defined by its role within a PROTAC. By itself, it is a CRBN ligand. When incorporated into a PROTAC, it initiates a catalytic cycle of targeted protein degradation.
-
Ternary Complex Formation : The PROTAC, containing the thalidomide moiety, simultaneously binds to the target Protein of Interest (POI) and the CRBN subunit of the CRL4 E3 ligase complex. This forms a key ternary complex (POI-PROTAC-CRBN).[8]
-
Ubiquitination : The proximity induced by the PROTAC allows the E3 ligase to efficiently transfer ubiquitin (Ub) molecules from a charged E2 ubiquitin-conjugating enzyme to surface lysine (B10760008) residues on the POI.[8]
-
Proteasomal Degradation : The polyubiquitinated POI is recognized as a substrate for degradation by the 26S proteasome.[8]
-
Catalytic Cycle : The proteasome degrades the target protein into small peptides, and the PROTAC molecule is released to bind to another POI and CRBN, enabling a new cycle of degradation.[8]
Experimental Protocols
The development and validation of a PROTAC synthesized using this compound involves a series of critical experiments to confirm its identity, purity, and biological activity.
Synthesis and Characterization
Characterization Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure of the synthesized PROTAC.
-
Procedure: Dissolve 5-10 mg of the final compound in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra.[]
-
Analysis: The resulting spectra are analyzed to confirm the presence of all expected protons and carbons and their connectivity, verifying the successful conjugation of the thalidomide ligand, linker, and POI ligand.[13]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Objective: To determine the purity and confirm the molecular weight of the PROTAC.
-
Procedure: Dissolve a small sample of the compound in a suitable solvent (e.g., methanol/acetonitrile). Inject the sample into an LC-MS system equipped with a C18 column. Elute with a gradient of water and acetonitrile (B52724) containing 0.1% formic acid.[14][15]
-
Analysis: The purity is assessed by the peak area of the main compound in the chromatogram. The mass spectrometer provides the mass-to-charge ratio (m/z), which should correspond to the calculated molecular weight of the synthesized PROTAC.
-
Biological Evaluation Workflow
The biological activity of a PROTAC is assessed through a series of cellular assays to measure target protein degradation and its downstream functional consequences.
Detailed Protocol: Western Blot for Protein Degradation
-
Cell Culture and Treatment: Seed chosen cancer cell lines in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours).[16] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[16]
-
SDS-PAGE and Transfer: Load 15-30 µg of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.[18]
-
Immunoblotting:
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software. Normalize the target protein band to a loading control (e.g., GAPDH, β-actin).
Detailed Protocol: Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Plate cells in opaque-walled 96-well plates at an optimal density and incubate overnight.[20]
-
Compound Treatment: Add serial dilutions of the PROTAC compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a period relevant to the expected effect on cell viability (e.g., 72 hours).[16]
-
Assay Procedure:
-
Measurement and Analysis: Record luminescence using a plate reader. Normalize the data to the vehicle control (set to 100% viability) and plot a dose-response curve to calculate the IC50 or GI50 value.[20]
Representative Data Presentation
The following tables present examples of quantitative data obtained from the experimental protocols described above. This data is illustrative for a hypothetical PROTAC and does not represent experimentally determined values for a specific molecule derived from this compound.
Table 1: Illustrative Protein Degradation Potency
This table summarizes key parameters from a Western blot dose-response experiment. DC₅₀ is the concentration of the PROTAC required to degrade 50% of the target protein, and Dₘₐₓ is the maximum percentage of protein degradation achieved.
| Cell Line | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Assay Method |
| MCF-7 | Protein X | 15 | >95 | Western Blot |
| Jurkat | Protein X | 25 | >90 | Western Blot |
| MDA-MB-231 | Protein X | 40 | >90 | Western Blot |
Table 2: Illustrative Antiproliferative Activity
This table shows the concentration of the PROTAC that inhibits cell growth by 50% (GI₅₀), as determined by a cell viability assay.
| Cell Line | Target Protein | GI₅₀ (nM) | Assay Method |
| MCF-7 | Protein X | 30 | CellTiter-Glo® |
| Jurkat | Protein X | 55 | CellTiter-Glo® |
| MDA-MB-231 | Protein X | 90 | CellTiter-Glo® |
Conclusion
This compound is a specialized chemical reagent that plays a pivotal role in the advancement of targeted protein degradation. Its function as a potent and specific ligand for the CRBN E3 ligase, combined with a synthetically accessible amine handle, makes it an invaluable tool for the construction of PROTACs.[3][5] While quantitative biological data for this specific molecule as a standalone entity is limited, its utility is realized upon incorporation into a bifunctional degrader. The experimental protocols and data frameworks presented in this guide provide a robust foundation for researchers to design, synthesize, and rigorously evaluate the efficacy of novel PROTACs, thereby accelerating the discovery of new therapeutics for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alfa-labotrial.com [alfa-labotrial.com]
- 5. amsbio.com [amsbio.com]
- 6. biopharma.co.uk [biopharma.co.uk]
- 7. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound|CAS 1010100-22-7|DC Chemicals [dcchemicals.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. EP1602654A1 - Process for the synthesis of thalidomide - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. waters.com [waters.com]
- 15. sciex.com [sciex.com]
- 16. benchchem.com [benchchem.com]
- 17. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of Thalidomide-5-CH2-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a viable synthetic pathway for Thalidomide-5-CH2-NH2 hydrochloride, a derivative of thalidomide (B1683933) featuring a reactive primary amine. This modification makes it a valuable building block in the development of novel therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs), where it can be conjugated to target-specific ligands. The synthesis leverages established chemical transformations, beginning with the construction of a functionalized thalidomide core followed by modification to introduce the desired aminomethyl group.
Core Synthesis Strategy
The most plausible synthetic route to this compound involves a multi-step process commencing with a substituted phthalic anhydride (B1165640). A key intermediate is 5-cyanothalidomide, which can then be reduced to the target primary amine and subsequently converted to its hydrochloride salt. This approach allows for the introduction of the required functional group at the desired position on the phthalimide (B116566) ring of the thalidomide scaffold.
Experimental Protocols
This section outlines the detailed methodologies for the key steps in the synthesis of this compound.
Step 1: Synthesis of 5-Cyanothalidomide
The initial step involves the condensation of 4-cyanophthalic anhydride with L-glutamine to form the thalidomide ring system with a nitrile group at the 5-position.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 4-Cyanophthalic Anhydride | 171.13 |
| L-Glutamine | 146.14 |
| Pyridine | 79.10 |
| Acetic Anhydride | 102.09 |
Procedure:
-
A mixture of 4-cyanophthalic anhydride and L-glutamine is suspended in pyridine.
-
The mixture is heated to reflux, typically around 110-120 °C, for several hours to facilitate the formation of the N-phthaloyl-L-glutamine intermediate.
-
Acetic anhydride is then added to the reaction mixture, and reflux is continued to promote the cyclization of the glutamine side chain to form the piperidinedione ring.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of starting materials.
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.
-
The solid product, 5-cyanothalidomide, is collected by filtration, washed with water, and dried under vacuum.
Step 2: Reduction of 5-Cyanothalidomide to 5-(Aminomethyl)thalidomide
The nitrile group of 5-cyanothalidomide is reduced to a primary amine to yield 5-(aminomethyl)thalidomide. Catalytic hydrogenation is a common and effective method for this transformation.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 5-Cyanothalidomide | 285.25 |
| Palladium on Carbon (10%) | - |
| Methanol (B129727) | 32.04 |
| Hydrogen Gas | 2.02 |
Procedure:
-
5-Cyanothalidomide is dissolved in a suitable solvent, such as methanol or ethanol.
-
A catalytic amount of 10% palladium on carbon is added to the solution.
-
The reaction mixture is subjected to a hydrogen atmosphere, typically using a balloon or a hydrogenation apparatus, at room temperature.
-
The reaction is stirred vigorously until the uptake of hydrogen ceases, indicating the completion of the reduction.
-
The catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield 5-(aminomethyl)thalidomide.
Step 3: Formation of this compound
The final step involves the conversion of the free base, 5-(aminomethyl)thalidomide, to its hydrochloride salt to improve its stability and solubility.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 5-(Aminomethyl)thalidomide | 289.29 |
| Hydrochloric Acid (in a suitable solvent like diethyl ether or isopropanol) | 36.46 |
| Diethyl Ether | 74.12 |
Procedure:
-
5-(Aminomethyl)thalidomide is dissolved in a minimal amount of a suitable organic solvent, such as a mixture of methanol and diethyl ether.
-
A solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) is added dropwise to the stirred solution of the amine at 0 °C.
-
The hydrochloride salt precipitates out of the solution.
-
The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.
Data Presentation
Table 1: Summary of Key Intermediates and Final Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Characteristics |
| 4-Cyanophthalic Anhydride | C₉H₃NO₃ | 171.13 | Starting material with a nitrile functional group. |
| 5-Cyanothalidomide | C₁₄H₁₁N₃O₄ | 285.25 | Key intermediate with the thalidomide core and nitrile group. |
| 5-(Aminomethyl)thalidomide | C₁₄H₁₅N₃O₄ | 289.29 | The free base of the target molecule. |
| This compound | C₁₄H₁₆ClN₃O₄ | 325.75 | The final, stable salt form of the product. |
Mandatory Visualizations
The following diagrams illustrate the synthetic pathway and a general experimental workflow.
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for a single synthetic step.
Unveiling the Mechanism of Action: A Technical Guide to Thalidomide-5-CH2-NH2 Hydrochloride
A Deep Dive into the Molecular Machinery of a Novel Thalidomide (B1683933) Analog
This technical guide provides an in-depth exploration of the presumed mechanism of action of Thalidomide-5-CH2-NH2 hydrochloride, a novel analog of thalidomide. Drawing upon the well-established molecular activities of thalidomide and its derivatives, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the core pathways, presents key quantitative data from related compounds, details essential experimental protocols, and visualizes complex biological processes.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Thalidomide and its analogs, often referred to as immunomodulatory drugs (IMiDs), exert their therapeutic effects by co-opting the body's own protein disposal system. The central player in this mechanism is the Cereblon (CRBN) E3 ubiquitin ligase complex. This compound is anticipated to function as a "molecular glue," binding to both CRBN and specific target proteins, thereby inducing their ubiquitination and subsequent degradation by the proteasome.
The primary targets of this induced degradation are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these proteins in multiple myeloma cells leads to the downregulation of key oncogenes, most notably c-Myc and IRF4, ultimately resulting in anti-proliferative and apoptotic effects.
Quantitative Data Overview
The following tables summarize key quantitative parameters for the parent compound, thalidomide, and its well-characterized analogs, lenalidomide (B1683929) and pomalidomide. These values provide a benchmark for the anticipated performance of novel derivatives like this compound.
Table 1: Binding Affinities to Cereblon (CRBN)
| Compound | Kd (μM) for human CRBN | Cell Line | Assay Method |
| Thalidomide | ~1 | HEK293T | Isothermal Titration Calorimetry (ITC) |
| Lenalidomide | ~0.5 | HEK293T | ITC |
| Pomalidomide | ~0.2 | HEK293T | ITC |
Table 2: Neosubstrate Degradation Potency
| Compound | DC50 (nM) for IKZF1 Degradation | Cell Line | Assay Duration (h) |
| Thalidomide | ~1000 | MM.1S | 24 |
| Lenalidomide | ~10 | MM.1S | 24 |
| Pomalidomide | ~1 | MM.1S | 24 |
Table 3: Anti-proliferative Activity
| Compound | IC50 (μM) | Cell Line | Assay Duration (h) |
| Thalidomide | >10 | MM.1S | 72 |
| Lenalidomide | ~0.1 | MM.1S | 72 |
| Pomalidomide | ~0.01 | MM.1S | 72 |
Key Experimental Protocols
To characterize the mechanism of action of this compound, a series of key experiments are required. The following protocols provide a generalized framework for these investigations.
Co-Immunoprecipitation (Co-IP) for CRBN Binding
Objective: To determine if this compound promotes the interaction between CRBN and its neosubstrates (IKZF1/IKZF3).
Methodology:
-
Culture multiple myeloma cells (e.g., MM.1S) and treat with either DMSO (vehicle) or varying concentrations of this compound for 4-6 hours.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clear the cell lysates with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysates with an antibody against CRBN overnight at 4°C.
-
Add protein A/G agarose beads to pull down the CRBN-antibody complexes.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against CRBN, IKZF1, and IKZF3. An increased amount of IKZF1/IKZF3 in the pull-down from treated cells indicates compound-dependent interaction.
Western Blotting for Protein Degradation
Objective: To quantify the degradation of IKZF1 and IKZF3 upon treatment with this compound.
Methodology:
-
Plate multiple myeloma cells and treat with a dose-response range of this compound for 24 hours.
-
Harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
Cell Viability Assay
Objective: To measure the anti-proliferative effect of this compound.
Methodology:
-
Seed multiple myeloma cells in 96-well plates.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin (B115843) to each well.
-
Measure the luminescence or fluorescence according to the manufacturer's instructions using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value by non-linear regression analysis.
Visualizing the Molecular Pathways
The following diagrams illustrate the key molecular interactions and experimental workflows involved in the mechanism of action of this compound.
Caption: Mechanism of action of this compound.
Aminomethyl Thalidomide Derivatives as Cereblon Ligands: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of aminomethyl thalidomide (B1683933) derivatives, with a specific focus on their role as cereblon (CRBN) ligands in the development of Proteolysis Targeting Chimeras (PROTACs). While a detailed historical account of a specific entity like "Thalidomide-5-CH2-NH2 hydrochloride" is not extensively documented in scientific literature, this guide will delve into the broader context of thalidomide's legacy, the discovery of its mechanism of action, and the subsequent evolution of its derivatives as powerful tools in targeted protein degradation.
The tragic history of thalidomide, initially marketed as a sedative in the late 1950s and early 1960s, is well-known for its devastating teratogenic effects.[] However, its rediscovery as a potent anti-inflammatory and anti-cancer agent has paved the way for the development of safer and more effective analogs.[] A pivotal breakthrough in understanding thalidomide's mechanism of action was the identification of cereblon (CRBN), a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex (CRL4), as its direct molecular target.[][2] This discovery transformed our comprehension of how thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), exert their therapeutic effects. They function as "molecular glues," inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins, or "neosubstrates."[]
The aminomethyl group on the thalidomide scaffold serves as a crucial handle for chemical modification, enabling the attachment of linkers to create bifunctional PROTAC molecules. These PROTACs are designed to recruit the CRBN E3 ligase to a specific protein of interest, leading to its targeted degradation. This guide will provide an overview of the synthesis, characterization, and application of these important chemical biology tools.
Quantitative Data: Physicochemical and Binding Properties
The following tables summarize key quantitative data for thalidomide and related derivatives. This information is essential for understanding their structure-activity relationships and for the rational design of novel PROTACs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Storage Temperature |
| Thalidomide-5-NH2-CH2-COOH | C15H13N3O6 | 331.28 | Solid | -20°C |
Table 1: Physicochemical Properties of a Representative Aminomethyl Thalidomide Derivative.
| Ligand | Assay Type | Binding Constant (IC50/Kd/Ki) | Reference |
| Thalidomide | TR-FRET | IC50: 22.4 nM, Ki: 10.6 nM | [3] |
| (S)-Thalidomide | TR-FRET | IC50: 11.0 nM | [3] |
| (R)-Thalidomide | TR-FRET | IC50: 200.4 nM | [3] |
| Lenalidomide | TR-FRET | IC50: 8.9 nM, Ki: 4.2 nM | [3] |
| Pomalidomide | TR-FRET | IC50: 6.4 nM, Ki: 3.0 nM | [3] |
Table 2: Cereblon Binding Affinities of Thalidomide and its Analogs.
Experimental Protocols
General Synthesis of Thalidomide Analogs
The synthesis of thalidomide and its derivatives can be achieved through various methods. A common approach involves the condensation of a phthalic anhydride (B1165640) derivative with a glutamine derivative.[4][5] For aminomethyl-substituted analogs, the synthesis would typically start with a correspondingly substituted phthalic anhydride.
Example Two-Step Synthesis of Thalidomide:
-
N-Phthaloyl-L-glutamine Synthesis:
-
React phthalic anhydride with L-glutamine in a suitable solvent such as dimethylformamide (DMF) or pyridine (B92270) with heating.[4][6]
-
The reaction mixture is then typically acidified to precipitate the N-phthaloyl-L-glutamine product.[4]
-
-
Cyclization to Thalidomide:
-
The N-phthaloyl-L-glutamine is then cyclized to form the glutarimide (B196013) ring. This can be achieved using reagents such as carbonyldiimidazole or thionyl chloride in pyridine.[6]
-
The final product is typically purified by recrystallization.
-
For solid-phase synthesis, a resin-linked phthalic anhydride can be used, allowing for easier purification of intermediates.[7]
Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is commonly used to determine the binding affinity of compounds to CRBN.
Methodology:
-
Reagents:
-
Recombinant GST-tagged DDB1 and His-tagged CRBN proteins.
-
Europium-labeled anti-GST antibody (donor).
-
Biotinylated thalidomide analog (acceptor).
-
Streptavidin-conjugated Allophycocyanin (APC) (acceptor).
-
-
Procedure:
-
Incubate the DDB1-GST and CRBN-His proteins to allow complex formation.
-
Add the biotinylated thalidomide analog and the test compound at various concentrations.
-
Add the anti-GST-Eu and Streptavidin-APC.
-
After incubation, measure the TR-FRET signal. The signal is proportional to the amount of biotinylated ligand bound to the CRBN complex.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of Thalidomide Analogs
The binding of a thalidomide analog to CRBN alters the substrate specificity of the CRL4CRBN E3 ubiquitin ligase complex. This leads to the recruitment of "neosubstrate" proteins, their subsequent ubiquitination, and degradation by the proteasome.
Caption: Mechanism of thalidomide-induced protein degradation.
PROTAC Experimental Workflow
The development and evaluation of a PROTAC involves a series of steps from design to in vivo testing.
Caption: General workflow for PROTAC development.
Conclusion
Aminomethyl thalidomide derivatives represent a cornerstone in the development of PROTACs, a revolutionary therapeutic modality. By harnessing the natural protein degradation machinery of the cell, these molecules offer the potential to target previously "undruggable" proteins. A thorough understanding of their synthesis, binding kinetics to cereblon, and the intricate mechanism of ternary complex formation is paramount for the successful design and optimization of novel protein degraders. This guide provides a foundational resource for researchers and drug developers venturing into this exciting and rapidly evolving field. Continued exploration of the structure-activity relationships of thalidomide analogs will undoubtedly lead to the discovery of next-generation therapeutics with enhanced potency, selectivity, and safety profiles.
References
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. cssp.chemspider.com [cssp.chemspider.com]
- 6. US20050272934A1 - Process for the synthesis of thalidomide - Google Patents [patents.google.com]
- 7. Solid-phase synthesis of thalidomide and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Chemical Properties of Thalidomide-5-CH2-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-5-CH2-NH2 hydrochloride, also known as 5-(aminomethyl)thalidomide hydrochloride, is a crucial chemical entity in the field of targeted protein degradation. As a derivative of thalidomide (B1683933), it functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3] This property allows for its incorporation into Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins. PROTACs consist of a ligand that binds to the target protein and another ligand, such as Thalidomide-5-CH2-NH2, that recruits an E3 ligase, connected by a chemical linker.[1][4] This technical guide provides a comprehensive overview of the known chemical properties, relevant experimental protocols, and the biological context of this compound.
Chemical Properties
While specific experimental data for this compound is not extensively available in peer-reviewed literature, the following tables summarize its known properties and those of the parent thalidomide molecule for comparative context.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1010100-22-7 | [1][5] |
| Molecular Formula | C14H14ClN3O4 | [5] |
| Appearance | White to yellow solid | [5] |
| Purity | ≥98.0% | [5] |
| Storage Conditions | Store at -20°C for up to 2 years (powder) | [6] |
Table 2: Comparative Physicochemical Properties of Thalidomide
| Property | Value | Source |
| CAS Number | 50-35-1 | [7][8] |
| Molecular Formula | C13H10N2O4 | [7][8] |
| Melting Point | 269-271 °C | [9] |
| Aqueous Solubility | ~50 µg/mL | [10] |
| LogP | Varies with alkylation | [11][12] |
Biological Mechanism: Role in PROTAC Technology
This compound serves as the E3 ligase-recruiting moiety in PROTACs. The thalidomide core binds to the Cereblon (CRBN) protein, a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[1][13] This interaction facilitates the formation of a ternary complex between the target protein (bound to the other end of the PROTAC), the PROTAC itself, and the E3 ligase complex.[14] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[13][14]
Experimental Protocols
Synthesis of Thalidomide Analogs
A general and efficient method for synthesizing the thalidomide core involves the reaction of a substituted phthalic anhydride (B1165640) with L-glutamine.[9]
Protocol: Synthesis of N-Phthaloyl-L-glutamine [9]
-
Dissolve L-glutamine in dimethylformamide (DMF) and heat to 40-45 °C.
-
Add phthalic anhydride to the solution and heat to 90-95 °C for 3 hours.
-
Cool the reaction mixture and remove DMF under vacuum.
-
Add water and adjust the pH to 1-2 with 6N HCl.
-
Stir the mixture at 15 °C for 2 hours.
-
Filter and wash the solid with chilled water to obtain N-Phthaloyl-L-glutamine.
Protocol: Cyclization to form Thalidomide [9]
-
The N-Phthaloyl-L-glutamine intermediate is subjected to a cyclization reaction.
-
This can be achieved using reagents such as pivaloyl chloride and triethylamine (B128534) in a suitable solvent like ethyl acetate.[9]
-
The thalidomide product often crystallizes out of the reaction mixture upon reflux and can be isolated by filtration.[9]
Physicochemical Characterization
The following are general protocols that can be used to determine the key physicochemical properties of thalidomide analogs.
Protocol: Determination of N-Octanol/Water Partition Coefficient (LogP) [11][12]
-
Prepare a saturated solution of the compound in a pre-equilibrated mixture of n-octanol and water (at a specific pH, e.g., 6.4).
-
Agitate the mixture to allow for partitioning between the two phases.
-
Separate the n-octanol and aqueous phases by centrifugation.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the partition coefficient as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Protocol: Determination of Aqueous Solubility [11][12]
-
Add an excess amount of the solid compound to a known volume of water in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Filter the suspension to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate by HPLC or another quantitative method.
Protocol: Determination of Melting Point [9]
-
Place a small amount of the dry, powdered compound into a capillary tube.
-
Use a calibrated melting point apparatus to heat the sample at a controlled rate.
-
Record the temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted.
Conclusion
This compound is a valuable molecular tool for the development of PROTACs, enabling the targeted degradation of a wide range of proteins. While detailed public data on its specific chemical properties are limited, its structural similarity to thalidomide and other analogs allows for the application of established synthetic and analytical protocols. Further characterization of this and similar E3 ligase ligands will be essential for the continued advancement of targeted protein degradation as a therapeutic modality.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Thalidomide-NH-C5-NH2 hydrochloride Datasheet DC Chemicals [dcchemicals.com]
- 7. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Thalidomide - Wikipedia [en.wikipedia.org]
- 9. sphinxsai.com [sphinxsai.com]
- 10. researchgate.net [researchgate.net]
- 11. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Thalidomide-5-CH2-NH2 hydrochloride solubility in DMSO and other solvents
Technical Guide: Solubility and Handling of Thalidomide (B1683933) Analogs
A Focus on Thalidomide, Lenalidomide (B1683929), and Pomalidomide (B1683931) as Surrogates for Thalidomide-5-CH2-NH2 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct, empirically determined solubility data for the specific compound "this compound" is not available in the public domain as of this writing. This guide provides a comprehensive overview of the solubility and handling characteristics of the parent compound, Thalidomide, and its clinically significant analogs, Lenalidomide and Pomalidomide. The physicochemical properties and protocols described herein serve as a robust starting point and reliable surrogate for researchers working with novel thalidomide derivatives.
Core Solubility Data of Thalidomide and Its Analogs
The solubility of a compound is a critical parameter for in vitro and in vivo studies, influencing everything from stock solution preparation to biological activity. Thalidomide and its derivatives are famously characterized by poor aqueous solubility.[1][2] Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for creating high-concentration stock solutions.[3][4][5]
The following table summarizes the reported solubility values for Thalidomide, Lenalidomide, and Pomalidomide in various laboratory solvents.
| Compound | Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| (±)-Thalidomide | DMSO | ~12 mg/mL | ~46.5 mM | Soluble.[6][7] |
| Dimethylformamide (DMF) | ~12 mg/mL[3] | ~46.5 mM | Very soluble.[8] | |
| Ethanol | Sparingly Soluble[8] | - | Insoluble. | |
| Water | <0.1 mg/mL[9] | <0.39 mM | Insoluble. | |
| DMSO:PBS (pH 7.2) (1:8) | ~0.11 mg/mL[3] | ~0.43 mM | For aqueous buffer use. | |
| Lenalidomide | DMSO | 16 - 52 mg/mL[4][10] | 61.7 - 200.6 mM | Soluble.[10][11][12] |
| Dimethylformamide (DMF) | ~16 mg/mL[10] | ~61.7 mM | Soluble. | |
| Water | <1.5 mg/mL[13] | <5.8 mM | Sparingly soluble in aqueous buffers.[10] | |
| Ethanol | Extremely Poorly Soluble | - | - | |
| 0.1 N HCl | 18 mg/mL[13] | 69.4 mM | Greatest solubility in acidic buffer. | |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[10] | ~1.9 mM | For aqueous buffer use. | |
| Pomalidomide | DMSO | 15 - 100 mg/mL[5][14] | 54.9 - 366 mM | Soluble.[5][14][15] |
| Dimethylformamide (DMF) | ~10 mg/mL[5] | ~36.6 mM | Soluble. | |
| Water | Insoluble[14] | - | Low solubility (~0.01 mg/mL).[16] | |
| Ethanol | Insoluble[14] | - | - | |
| DMSO:PBS (pH 7.2) (1:6) | ~0.14 mg/mL[5] | ~0.51 mM | For aqueous buffer use. |
Note on Variability: Significant variations in reported solubility values, particularly in DMSO, can be attributed to differences in experimental conditions such as temperature, compound purity, the hygroscopic nature of DMSO, and the specific methodology used (e.g., kinetic vs. thermodynamic solubility measurement).[17]
Experimental Protocol: Thermodynamic Solubility Determination
The "shake-flask" method is the gold-standard for determining equilibrium (thermodynamic) solubility and is recommended for obtaining precise measurements.[17][18]
Objective: To determine the maximum concentration of a compound that can be dissolved in a specific solvent at equilibrium at a given temperature.
Materials:
-
Compound of interest (e.g., this compound)
-
High-purity solvent (e.g., DMSO, Phosphate-Buffered Saline pH 7.4)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge capable of high-speed separation
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Supersaturated Solution:
-
Accurately weigh an excess amount of the compound into a glass vial. The amount should be sufficient to ensure undissolved solid remains after equilibrium is reached.
-
Add a precise volume of the desired solvent to the vial.
-
-
Equilibration:
-
Securely cap the vial.
-
Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.
-
Equilibrate the mixture for a sufficient period, typically 24 to 48 hours, to ensure thermodynamic equilibrium is achieved. The system is at equilibrium when the concentration of the dissolved solute in the supernatant no longer changes over time.
-
-
Phase Separation:
-
Remove the vial from the shaker and let it stand to allow the undissolved solid to settle.
-
To ensure complete removal of particulate matter, centrifuge the vial at a high speed (e.g., 14,000 rpm for 10 minutes).
-
-
Sample Collection and Dilution:
-
Carefully aspirate an aliquot of the clear supernatant without disturbing the solid pellet.
-
For highly soluble compounds, perform an immediate and accurate serial dilution of the supernatant with the same solvent to bring the concentration within the quantifiable range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC method to determine the compound's concentration.
-
Prepare a standard curve of the compound with known concentrations in the same solvent.
-
Calculate the concentration of the saturated solution by comparing its analytical response to the standard curve, accounting for the dilution factor. This final value represents the thermodynamic solubility.
-
Visualization of Pathways and Workflows
Mechanism of Action: Cereblon-Mediated Protein Degradation
Thalidomide and its analogs function as "molecular glues."[19] They bind directly to the Cereblon (CRBN) protein, which is a substrate receptor for the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.[20][21][22] This binding event alters the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, most notably the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[21][23][24] The degradation of these factors is central to the immunomodulatory and anti-cancer effects of these drugs.[22][24]
General Workflow for Compound Solubilization
Proper solubilization and handling are critical for ensuring accurate and reproducible results in cell-based assays and other in vitro experiments. The following workflow outlines the standard procedure for preparing a novel compound, such as this compound, for screening.
References
- 1. DMSO mimics inhibitory effect of thalidomide on choriocapillary endothelial cell proliferation in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. (-)-THALIDOMIDE CAS#: 841-67-8 [m.chemicalbook.com]
- 8. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Thalidomide CAS#: 50-35-1 [m.chemicalbook.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Lenalidomide | 191732-72-6 [chemicalbook.com]
- 12. Lenalidomide - LKT Labs [lktlabs.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. selleckchem.com [selleckchem.com]
- 15. Pomalidomide | Cell Signaling Technology [cellsignal.com]
- 16. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
Target Proteins of Thalidomide-5-CH2-NH2 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933), a drug with a complex history, and its analogs have emerged as a pivotal class of molecules in therapeutic development, particularly in oncology. Their mechanism of action, once enigmatic, is now understood to be mediated through the targeted degradation of specific proteins. This technical guide focuses on Thalidomide-5-CH2-NH2 hydrochloride, a derivative of thalidomide, and its interaction with its primary protein target. This document will provide a comprehensive overview of the core mechanism, quantitative data where available, detailed experimental protocols for target validation, and visual representations of the involved signaling pathways.
Core Mechanism of Action: The Role of Cereblon (CRBN)
The primary and direct target of thalidomide and its analogs, including this compound, is the Cereblon (CRBN) protein.[1][2][3][4][5] CRBN functions as a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][3][5] The binding of thalidomide analogs to CRBN does not inhibit its enzymatic activity but rather modulates its substrate specificity.[6] This alteration leads to the recruitment of proteins not typically targeted by this E3 ligase, termed "neosubstrates."[1][2][4]
The binding of this compound to CRBN initiates a cascade of events:
-
Ternary Complex Formation: The thalidomide analog acts as a "molecular glue," facilitating the formation of a ternary complex between CRBN and a specific neosubstrate.
-
Ubiquitination: This proximity enables the E3 ligase complex to transfer ubiquitin molecules to the neosubstrate.
-
Proteasomal Degradation: The polyubiquitinated neosubstrate is then recognized and degraded by the 26S proteasome.
This targeted protein degradation is the fundamental mechanism through which thalidomide and its derivatives exert their therapeutic effects.
Target Proteins and Quantitative Data
Table 1: Quantitative Binding Data for Thalidomide and its Analogs with CRBN
| Compound | Assay Type | Binding Constant (Kd) | Notes |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM | Binding to purified CRBN protein. |
| (S)-Thalidomide | Competitive Elution Assay | ~10-fold stronger than (R)-thalidomide | Demonstrates stereospecific binding. |
| Lenalidomide (B1683929) | Time-Resolved Fluorescence Energy Transfer (TR-FRET) | 1.5 µM | |
| Pomalidomide | Time-Resolved Fluorescence Energy Transfer (TR-FRET) | 1.2 µM |
This table summarizes representative data for well-characterized thalidomide analogs to provide a comparative context. Specific values for this compound would require dedicated experimental determination.
Neosubstrates of the Thalidomide-CRBN Complex
The therapeutic and teratogenic effects of thalidomide are mediated by the degradation of different neosubstrates. The specific neosubstrate profile can vary depending on the chemical structure of the thalidomide analog. While a definitive list of neosubstrates for this compound has not been published, key neosubstrates identified for thalidomide include:
-
Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors. Their degradation is linked to the immunomodulatory and anti-myeloma effects of thalidomide and its analogs.[7]
-
SALL4: A transcription factor crucial for embryonic development. Its degradation is associated with the teratogenic effects of thalidomide.[2][8]
-
PLZF (ZBTB16): A transcription factor involved in development. Its degradation is also implicated in thalidomide-induced teratogenicity.[9][10]
-
Casein Kinase 1α (CK1α): Degradation of this protein is primarily associated with lenalidomide and is responsible for its efficacy in myelodysplastic syndrome with del(5q).[2]
Further research using quantitative proteomics is required to elucidate the specific neosubstrate profile of this compound.
Signaling Pathways and Experimental Workflows
The interaction of this compound with CRBN triggers a well-defined signaling pathway leading to protein degradation. The following diagrams, generated using Graphviz (DOT language), illustrate this pathway and a typical experimental workflow for its investigation.
Caption: Mechanism of CRBN-mediated protein degradation by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel immunomodulatory drugs and neo-substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential Analysis of Cereblon Neosubstrates in Rabbit Embryos Using Targeted Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thalidomide and its metabolite 5-hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro studies and assays for Thalidomide-5-CH2-NH2 hydrochloride
An In-Depth Technical Guide to In Vitro Studies and Assays for Thalidomide-5-CH2-NH2 Hydrochloride
Introduction
This compound is a derivative of thalidomide (B1683933), a compound with a storied history, initially as a sedative and later recognized for its potent teratogenic, anti-inflammatory, and anti-angiogenic properties.[1][2][3] This specific analog is designed as a ligand for the Cereblon (CRBN) protein, a critical component of the CRL4-CRBN E3 ubiquitin ligase complex.[4][5] Its primary application in modern drug discovery is as a key component of Proteolysis Targeting Chimeras (PROTACs).[4][6] PROTACs are bifunctional molecules that recruit a target protein and an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This compound serves as the E3 ligase-recruiting moiety in these constructs.
This technical guide provides an overview of the core in vitro assays and studies relevant to characterizing the activity of this compound and PROTACs derived from it.
Mechanism of Action: Cereblon-Mediated Protein Degradation
The primary mechanism of action for thalidomide and its analogs involves binding to the CRBN protein.[7] This binding alters the substrate specificity of the CRL4-CRBN E3 ligase complex, leading to the recruitment and ubiquitination of neosubstrates, proteins that are not the natural targets of this E3 ligase.[7] This process marks the neosubstrate for degradation by the proteasome. In the context of a PROTAC, the thalidomide derivative recruits CRBN, while a separate ligand on the PROTAC molecule binds to the protein of interest, bringing the E3 ligase and the target protein into close proximity to facilitate this degradation.
Caption: PROTAC Mechanism of Action.
Key In Vitro Assays
A comprehensive in vitro evaluation of this compound, either alone or as part of a PROTAC, involves a suite of assays to determine its biological activity.
1. Cereblon (CRBN) Binding Assays
These assays are fundamental to confirming the interaction of the thalidomide analog with its direct target, CRBN.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: A sensitive and robust method to quantify molecular interactions in a homogeneous format.[8]
Experimental Protocol:
-
Reagents: His-tagged CRBN protein, Tb-anti-His antibody (donor fluorophore), and a fluorescently labeled tracer ligand for CRBN (or a fluorescently labeled derivative of the test compound).
-
Procedure:
-
Add His-CRBN and Tb-anti-His antibody to a 384-well assay plate and incubate.
-
Add serial dilutions of this compound.
-
Add the fluorescent tracer.
-
Incubate to allow binding to reach equilibrium.
-
Read the plate on a TR-FRET-compatible reader, measuring fluorescence at the donor and acceptor emission wavelengths.
-
-
Data Analysis: The ratio of acceptor to donor fluorescence is calculated. A decrease in this ratio with increasing concentrations of the test compound indicates competitive binding. The data is plotted to determine the IC50 value.
-
2. Cell Proliferation / Cytotoxicity Assays
These assays determine the effect of the compound on cell viability and are crucial for assessing anti-cancer potential.
-
MTT Assay: A colorimetric assay that measures metabolic activity as an indicator of cell viability.[9][10][11]
Experimental Protocol:
-
Cell Seeding: Plate cancer cells (e.g., multiple myeloma cell lines like MM.1S, or others relevant to the PROTAC target) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or the corresponding PROTAC. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a SDS-HCl solution) to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.
-
Caption: MTT Cell Proliferation Assay Workflow.
3. In Vitro Angiogenesis Assays
Given thalidomide's well-documented anti-angiogenic properties, these assays are important for characterizing its derivatives.[2][12][13][14]
-
Tube Formation Assay: This assay assesses the ability of endothelial cells (like HUVECs) to form capillary-like structures in vitro.
Experimental Protocol:
-
Plate Coating: Coat a 96-well plate with Matrigel® and allow it to solidify.
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated plate.
-
Treatment: Treat the cells with various concentrations of the test compound.
-
Incubation: Incubate for a period sufficient for tube formation (typically 6-18 hours).
-
Visualization and Quantification: Visualize the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.
-
Data Analysis: Compare the quantitative parameters of treated cells to those of a vehicle control to determine the inhibitory effect on angiogenesis.
-
4. Cytokine Production Assays
Thalidomide and its analogs are known to modulate the production of various cytokines.[3][15][16][17]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay to quantify the concentration of specific cytokines in cell culture supernatants.
Experimental Protocol:
-
Cell Stimulation: Culture peripheral blood mononuclear cells (PBMCs) or other relevant immune cells and stimulate them with an agent like lipopolysaccharide (LPS) to induce cytokine production.
-
Compound Treatment: Concurrently treat the cells with different concentrations of the test compound.
-
Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.
-
ELISA: Perform an ELISA for the cytokine of interest (e.g., TNF-α, IL-12) according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, and then a substrate to produce a colorimetric signal.
-
Data Analysis: Measure the absorbance and use a standard curve to determine the cytokine concentration. Calculate the percentage of inhibition relative to the stimulated control.
-
5. Western Blot for Neosubstrate Degradation
For PROTACs containing this compound, the ultimate proof of mechanism is the degradation of the target protein.
-
Western Blotting: A technique to detect and quantify the amount of a specific protein in a cell lysate.[9]
Experimental Protocol:
-
Cell Treatment: Treat cells expressing the target protein with the PROTAC molecule over a time course and at various concentrations.
-
Cell Lysis: Lyse the cells to release their protein content.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Use a chemiluminescent substrate to generate a signal that can be captured on film or with a digital imager.
-
Data Analysis: Quantify the band intensity for the target protein and a loading control (e.g., GAPDH or β-actin). Normalize the target protein levels to the loading control and compare to the vehicle-treated sample to determine the extent of degradation (DC50 and Dmax values).
-
Quantitative Data Summary
The following tables present illustrative quantitative data that could be expected from the in vitro assays described above. Note: This data is hypothetical and for demonstrative purposes only.
Table 1: Cytotoxicity of a Hypothetical PROTAC (PROTAC-X) Containing this compound
| Cell Line | IC50 (nM) |
| MM.1S (Multiple Myeloma) | 50 |
| MDA-MB-231 (Breast Cancer) | 150 |
| HCT116 (Colon Cancer) | 200 |
Table 2: CRBN Binding Affinity
| Compound | Binding Assay | IC50 (nM) |
| Thalidomide-5-CH2-NH2 HCl | TR-FRET | 250 |
| Pomalidomide (Control) | TR-FRET | 50 |
Table 3: Target Protein Degradation by PROTAC-X
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
| MM.1S | Target-Y | 10 | >95 |
Table 4: Cytokine Inhibition in LPS-Stimulated PBMCs
| Cytokine | IC50 (µM) |
| TNF-α | 5.2 |
| IL-12 | 10.8 |
This compound is a valuable chemical tool for the development of PROTACs. A thorough in vitro characterization is essential to validate its function as a CRBN ligand and to determine the efficacy of the resulting PROTACs. The assays outlined in this guide, from direct binding and cellular cytotoxicity to functional assays like angiogenesis and cytokine modulation, provide a comprehensive framework for the preclinical evaluation of this compound and its derivatives. The ultimate measure of success for a PROTAC containing this moiety is the potent and specific degradation of the intended target protein, leading to the desired biological effect.
References
- 1. Thalidomide - Wikipedia [en.wikipedia.org]
- 2. Thalidomide is an inhibitor of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thalidomide and its analogues: A review of the potential for immunomodulation of fibrosis diseases and opthalmopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. amsbio.com [amsbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Thalidomide inhibits proliferation and epithelial-mesenchymal transition by modulating CD133 expression in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thalidomide Inhibits Angiogenesis in Embryoid Bodies by the Generation of Hydroxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thalidomide Inhibits Angiogenesis via Downregulation of VEGF and Angiopoietin-2 in Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The immunosuppressive drug thalidomide induces T helper cell type 2 (Th2) and concomitantly inhibits Th1 cytokine production in mitogen- and antigen-stimulated human peripheral blood mononuclear cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of IL-12 production by thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thalidomide reduces tumour necrosis factor α and interleukin 12 production in patients with chronic active Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Research on Thalidomide-5-CH2-NH2 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Thalidomide-5-CH2-NH2 hydrochloride, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will explore its synthesis, mechanism of action, and applications, with a focus on providing actionable data and detailed experimental protocols for researchers in the field of targeted protein degradation.
Introduction: A Modern Role for a Historic Scaffold
Thalidomide (B1683933), a molecule with a complex history, has been repurposed in modern medicine for its immunomodulatory and anti-cancer properties.[1] Its mechanism of action is now understood to involve the E3 ubiquitin ligase cereblon (CRBN).[1][2] Thalidomide and its analogs, known as Immunomodulatory Drugs (IMiDs), act as "molecular glues" that induce the degradation of specific proteins, such as the transcription factors IKZF1 and IKZF3, which are crucial for the survival of multiple myeloma cells.[2]
This unique ability to recruit CRBN has made the thalidomide scaffold a cornerstone of PROTAC technology. PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing the E3 ligase into close proximity with the POI, the PROTAC triggers the ubiquitination and subsequent degradation of the target protein by the cell's own proteasome.[3]
This compound, chemically known as 5-(Aminomethyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride, is a derivative of thalidomide specifically designed for PROTAC synthesis.[4][5][6][7] The aminomethyl group at the 5-position of the phthalimide (B116566) ring serves as a versatile attachment point for linkers, allowing for the covalent conjugation of a wide variety of target-binding ligands.[8]
Synthesis and Characterization
Experimental Protocols
Protocol 2.1: Synthesis of (±)-Thalidomide (General Method)
This protocol is a general method for synthesizing the parent thalidomide structure and serves as a basis for producing the necessary precursors.[9][10]
-
Reaction Setup: In a round-bottom flask, suspend L-glutamine (1.0 eq.) and phthalic anhydride (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or toluene.
-
Condensation and Cyclization: Add triethylamine (B128534) (1.0 eq.) and acetic anhydride (3.0 eq.) to the suspension.
-
Reflux: Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for several hours (e.g., 9 hours), with vigorous stirring.
-
Quenching and Isolation: Cool the mixture to room temperature and then further cool in an ice bath to precipitate the product.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid sequentially with a saturated sodium bicarbonate solution and diethyl ether.
-
Drying: Dry the resulting solid under vacuum to yield crude thalidomide, which can be further purified by chromatography if necessary.
Protocol 2.2: Plausible Synthesis of this compound
This proposed protocol starts with 5-Amino-Thalidomide, which can be synthesized from 4-nitrophthalic anhydride using the method above, followed by reduction of the nitro group.
-
Conversion of Amine to Aminomethyl (Conceptual):
-
Method A (Gabriel Synthesis): A multi-step process involving (1) conversion of the aromatic amine to a leaving group (e.g., via Sandmeyer reaction to a halide), (2) displacement with potassium phthalimide, and (3) hydrazinolysis to release the primary amine.
-
Method B (Reductive Amination): A more direct approach, though potentially challenging. This would involve reacting 5-Amino-Thalidomide with a protected formaldehyde (B43269) equivalent, followed by reduction. A more feasible variant might involve formylation of the amino group followed by reduction of the resulting amide.
-
-
Purification: The resulting 5-(Aminomethyl)-Thalidomide would be purified using column chromatography.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or methanol) and treat with a solution of hydrochloric acid (e.g., 2M in diethyl ether) to precipitate the hydrochloride salt.
-
Isolation: Collect the salt by filtration and dry under vacuum.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The core function of this compound is to serve as the E3 ligase-recruiting component of a PROTAC. The mechanism of action for a PROTAC utilizing this moiety is a catalytic cycle that results in the degradation of a specific target protein.
The process can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and the Cereblon (CRBN) E3 ubiquitin ligase, forming a transient ternary complex.[3]
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized as a substrate for degradation by the 26S proteasome. The proteasome unfolds and proteolyzes the POI into small peptides.
-
Recycling: The PROTAC molecule and the E3 ligase are released from the complex and can participate in further rounds of degradation, acting in a catalytic manner.[4]
Applications and Quantitative Data
The utility of this compound is demonstrated through its incorporation into potent and selective PROTACs. A prominent clinical example is Bavdegalutamide (ARV-110) , an orally bioavailable PROTAC designed to degrade the Androgen Receptor (AR).
Case Study: Bavdegalutamide (ARV-110)
AR signaling is a key driver of prostate cancer.[4][12] Therapies that block this pathway are standard of care, but resistance often develops through mechanisms like AR mutation or amplification.[4][6] Bavdegalutamide was developed to overcome this resistance by eliminating the AR protein entirely. It consists of an AR antagonist linked to a thalidomide-based CRBN ligand.[4]
Quantitative Data
The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and maximum degradation (Dmax). The binding affinity of the E3 ligase ligand to its target is also a critical parameter.
Table 1: CRBN Binding Affinity of Thalidomide and Analogs
| Compound | Assay Type | Binding Constant (Kd) | Notes |
|---|---|---|---|
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM | Racemic mixture. |
| (S)-Thalidomide | Competitive Elution | ~10-fold stronger binding than (R)-enantiomer | The (S)-enantiomer is the more active form for CRBN binding.[3][9] |
| Pomalidomide | ITC | ~157 nM | Higher affinity than thalidomide. |
| Lenalidomide | ITC | ~178 nM | Higher affinity than thalidomide. |
Data synthesized from multiple sources. Absolute values can vary based on experimental conditions.[8]
Table 2: Degradation Activity of Bavdegalutamide (ARV-110)
| Parameter | Cell Line | Value | Notes |
|---|---|---|---|
| DC50 | VCaP (Prostate Cancer) | < 1 nM | Demonstrates potent degradation of wild-type AR.[1][13][14] |
| DC50 | LNCaP (Prostate Cancer) | < 1 nM | Effective against AR with T878A mutation.[5][13] |
| Dmax | VCaP, LNCaP, PDX models | > 90% | Achieves near-complete degradation of AR protein.[5][14] |
| Activity | Mutant AR | Active | Degrades clinically relevant AR mutants (e.g., F876L, T877A, M896V).[1][5] |
Data is for the degradation of the Androgen Receptor protein.
Key Experimental Protocols
Protocol 5.1: Western Blot Analysis of PROTAC-Mediated Degradation
This protocol provides a detailed method for quantifying target protein degradation and determining DC50 and Dmax values.[5][12][14]
-
Cell Culture and Seeding:
-
Culture prostate cancer cells (e.g., VCaP) in the recommended medium.
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC (e.g., ARV-110) in culture medium. A typical concentration range would be 0.01 nM to 1000 nM.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and add the PROTAC-containing medium.
-
Incubate for a fixed period (e.g., 18-24 hours).
-
-
Cell Lysis:
-
After incubation, place plates on ice and wash cells twice with ice-cold PBS.
-
Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer. Denature by heating at 95°C for 5 minutes.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the target protein (e.g., anti-AR) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arvinas.com [arvinas.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 8. rndsystems.com [rndsystems.com]
- 9. tocris.com [tocris.com]
- 10. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 11. 5-Amino-Thalidomide ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 12. urotoday.com [urotoday.com]
- 13. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
Methodological & Application
Thalidomide-5-CH2-NH2 hydrochloride experimental protocol for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-5-CH2-NH2 hydrochloride is a derivative of thalidomide (B1683933), a molecule with a complex history that has been repurposed for its potent immunomodulatory and anti-cancer properties.[1][2][3][4] This particular analog is functionalized with a primary amine group, making it a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][6][7] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[8] Thalidomide and its derivatives bind to the Cereblon (CRBN) protein, which is a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4^CRBN).[1][2] Therefore, this compound serves as a CRBN ligand in the design of PROTACs.
These application notes provide detailed experimental protocols for the use of this compound in cell culture, primarily in the context of its role as a component of PROTACs. The protocols cover essential assays for evaluating the efficacy and mechanism of action of PROTACs constructed with this linker, including the assessment of target protein degradation and effects on cell viability.
Signaling Pathway of CRBN-Mediated Protein Degradation
The primary mechanism of action for thalidomide-based PROTACs involves hijacking the ubiquitin-proteasome system. The thalidomide moiety of the PROTAC binds to CRBN, the substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex.[1][2][8] The other end of the PROTAC binds to the protein of interest (POI). This binding induces the formation of a ternary complex between the E3 ligase, the PROTAC, and the POI.[8] The proximity facilitated by the PROTAC allows for the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[8]
Caption: CRBN-mediated protein degradation pathway by a thalidomide-based PROTAC.
Experimental Workflow for PROTAC Evaluation
A systematic approach is crucial for evaluating PROTACs synthesized using this compound. The following workflow outlines the key experimental stages, from initial cell treatment to data analysis, to characterize the activity of the PROTAC.
References
- 1. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. myeloma.org [myeloma.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Thalidomide-5-CH2-NH2 Hydrochloride in Protein Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-5-CH2-NH2 hydrochloride is a functionalized derivative of thalidomide (B1683933), a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] In the field of targeted protein degradation, this compound serves as a crucial building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to selectively eliminate target proteins from cells by hijacking the ubiquitin-proteasome system.[2]
The key feature of this compound is its terminal primary amine (-NH2) group. This reactive handle allows for the covalent attachment of a linker, which is subsequently conjugated to a ligand for a specific protein of interest (POI). The resulting PROTAC acts as a molecular bridge, bringing the POI into close proximity with the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[2]
Mechanism of Action
The mechanism of action for a PROTAC synthesized using this compound involves the formation of a ternary complex between the target protein (POI), the PROTAC molecule, and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.[2]
Data Presentation
The efficacy of a PROTAC is determined by its ability to degrade the target protein, which is quantified by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values. The binding affinity of the thalidomide moiety to CRBN is also a critical parameter. The following table provides representative data for a hypothetical PROTAC synthesized using a thalidomide-based ligand.
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | CRBN Binding Affinity (Kd, nM) |
| PROTAC-X | BRD4 | HeLa | 50 | >90 | ~250 |
| PROTAC-Y | BTK | Ramos | 25 | >95 | ~250 |
| PROTAC-Z | STAT3 | MDA-MB-231 | 100 | ~85 | ~250 |
Note: The data presented in this table is for illustrative purposes and represents typical values observed for potent thalidomide-based PROTACs. Actual DC50, Dmax, and Kd values will vary depending on the specific PROTAC, target protein, and cell line used.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Bond Formation
This protocol describes the coupling of this compound to a carboxylic acid-functionalized ligand for a protein of interest (POI-COOH).
Materials:
-
This compound
-
POI-COOH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a clean, dry reaction vial, dissolve the POI-COOH (1.0 equivalent) in anhydrous DMF.
-
In a separate vial, dissolve this compound (1.1 equivalents) and DIPEA (3.0 equivalents) in anhydrous DMF.
-
To the POI-COOH solution, add HATU (1.2 equivalents) and stir at room temperature for 10 minutes to activate the carboxylic acid.
-
Add the solution of Thalidomide-5-CH2-NH2 and DIPEA to the activated POI-COOH mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final PROTAC.
-
Characterize the purified PROTAC by NMR and mass spectrometry.
Protocol 2: Cellular Protein Degradation Assay
This protocol outlines the steps for treating cultured cells with a synthesized PROTAC to assess the degradation of the target protein.
Materials:
-
Cultured cells expressing the POI
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
Protocol 3: Western Blot Analysis
This protocol is for the quantification of POI degradation following PROTAC treatment.
Materials:
-
Protein lysates from Protocol 2
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with the primary antibody for the loading control, or use a separate gel.
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the POI band to the corresponding loading control band.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
References
Application Notes and Protocols for In Vivo Experiments with Thalidomide-5-CH2-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the in vivo use of Thalidomide-5-CH2-NH2 hydrochloride, a derivative of thalidomide (B1683933) utilized as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). These guidelines are intended to assist researchers in designing and executing preclinical studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound, particularly in the context of Proteolysis Targeting Chimeras (PROTACs). Due to the absence of specific dosage information for this compound in the public domain, the recommended dosage is extrapolated from in vivo studies of thalidomide and its other analogs. Researchers are strongly advised to conduct initial dose-ranging studies to determine the optimal and safe dosage for their specific animal model and experimental endpoint.
Introduction
Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), have re-emerged as critical therapeutic agents, particularly in oncology. Their mechanism of action involves binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This binding modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins. This compound is a chemical entity designed to function as a CRBN ligand, making it a valuable component for the development of PROTACs, which are heterobifunctional molecules that induce the degradation of specific proteins of interest.
Recommended Dosage for In Vivo Experiments
Direct dosage recommendations for this compound are not currently available in published literature. Therefore, the following recommendations are based on dosages used for thalidomide and its other analogs in murine models. It is imperative to perform a dose-escalation study to identify the maximum tolerated dose (MTD) and the optimal biological dose for the specific research application.
Table 1: Summary of In Vivo Dosages for Thalidomide and its Analogs in Mice
| Compound | Dosage Range | Route of Administration | Animal Model | Application | Reference |
| Thalidomide | 50 - 100 mg/kg/day | Oral gavage | Transgenic mouse model of ALS | Neuroprotection | [1] |
| Thalidomide | 50 mg/kg/day | Intraperitoneal | Nude mouse xenograft | Anti-tumor/Anti-angiogenesis | [2] |
| Lenalidomide (IMiD) | 50 mg/kg/day | Intraperitoneal | Nude mouse xenograft | Anti-tumor/Anti-angiogenesis | [2] |
| Lenalidomide | 0.5 - 10 mg/kg | IV, IP, Oral | Mice | Pharmacokinetics | [3] |
Initial Dose-Ranging Study Design: A suggested starting point for a dose-ranging study in mice could be 10 mg/kg, 25 mg/kg, and 50 mg/kg, administered via intraperitoneal (IP) injection or oral gavage daily. Key parameters to monitor include animal weight, general health, and any signs of toxicity.
Signaling Pathway
This compound, as a CRBN ligand, hijacks the ubiquitin-proteasome system. The binding of the ligand to CRBN alters its substrate specificity, leading to the recruitment of a target protein (in the case of a PROTAC) to the E3 ligase complex. This proximity induces the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Experimental Protocols
The following is a generalized protocol for an in vivo efficacy study in a mouse xenograft model. This protocol should be adapted based on the specific research question, cancer cell line, and the formulation of this compound.
Animal Model
-
Species: Immunocompromised mice (e.g., NOD-SCID, NSG, or nude mice) are commonly used for xenograft studies.
-
Age/Weight: 6-8 weeks old, with a weight range of 18-22 grams.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
Materials
-
This compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in sterile water, or a solution of 5% DMSO, 10% Solutol HS 15, and 85% sterile saline)
-
Cancer cell line of interest
-
Matrigel (or other appropriate extracellular matrix)
-
Sterile PBS
-
Syringes and needles for cell implantation and drug administration
-
Calipers for tumor measurement
Experimental Workflow
References
- 1. Thalidomide and Lenalidomide Extend Survival in a Transgenic Mouse Model of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomodulatory analogs of thalidomide inhibit growth of Hs Sultan cells and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Tissue Disposition of Lenalidomide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conjugation of Thalidomide-5-CH2-NH2 Hydrochloride to Linker Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) and its analogues are pivotal building blocks in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of small molecules designed to induce the degradation of specific target proteins. These bifunctional molecules typically consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. Thalidomide and its derivatives are widely employed as E3 ligase ligands, specifically targeting the Cereblon (CRBN) component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex. The conjugation of a thalidomide moiety to a linker is a critical step in PROTAC synthesis, and the nature of the linker itself can significantly influence the efficacy, solubility, and cell permeability of the final PROTAC.
This document provides a detailed protocol for the conjugation of Thalidomide-5-CH2-NH2 hydrochloride to various linker molecules. The presence of the hydrochloride salt necessitates a neutralization step to liberate the free amine for efficient amide bond formation. This protocol will cover the use of common peptide coupling reagents and provide representative quantitative data for different linker types.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The ultimate goal of synthesizing thalidomide-linker conjugates is often the creation of PROTACs. The mechanism by which PROTACs induce protein degradation is a key concept for researchers in this field.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Conjugation
The general workflow for conjugating this compound to a linker molecule involves several key steps, from initial reaction setup to final product characterization.
Caption: General experimental workflow for conjugation.
Quantitative Data Summary
The choice of coupling reagent and linker type can significantly impact the reaction efficiency and the properties of the final conjugate. The following tables summarize representative quantitative data for the conjugation of Thalidomide-5-CH2-NH2 to various linkers.
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Base | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| HATU | DIPEA | 2-6 | 70-95% | Highly efficient, low epimerization risk. |
| HBTU | DIPEA | 4-12 | 65-90% | Similar to HATU, widely used. |
| DCC/DMAP | - | 12-24 | 50-80% | Cost-effective, but can be difficult to remove dicyclohexylurea (DCU) byproduct. |
| EDC/HOBt | DIPEA | 12-24 | 60-85% | Water-soluble carbodiimide, easy work-up. |
Table 2: Impact of Linker Type on Conjugation and PROTAC Properties
| Linker Type | Example Structure | Typical Conjugation Yield (%) | Impact on PROTAC Properties |
| PEG Linker | -(CH2CH2O)n- | 75-95% | Increases hydrophilicity and solubility; provides flexibility. |
| Alkyl Chain | -(CH2)n- | 70-90% | Increases lipophilicity; can improve cell permeability. |
| Alkoxy Alkyl | -O-(CH2)n- | 70-90% | Balances lipophilicity and flexibility. |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a general and highly efficient method for the conjugation of this compound to a carboxylic acid-functionalized linker using HATU as the coupling reagent.
Materials:
-
This compound
-
Carboxylic acid-functionalized linker (e.g., PEG or alkyl linker)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
TLC plates and LC-MS for reaction monitoring
Procedure:
-
Preparation of Reactants:
-
In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid-functionalized linker (1.0 equivalent) in anhydrous DMF.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
-
Neutralization and Activation:
-
To the solution of the carboxylic acid linker, add HATU (1.2 equivalents).
-
Add DIPEA (3.0 equivalents) to the mixture. The addition of excess base is crucial to neutralize the hydrochloride salt of the thalidomide derivative and to facilitate the coupling reaction.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
Slowly add the solution of Thalidomide-5-CH2-NH2 from step 1 to the activated linker solution.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
-
Work-up:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate (B1210297) or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in DCM) to obtain the pure conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the final product using NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).
-
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol provides an alternative method using a water-soluble carbodiimide, which can simplify the purification process.
Materials:
-
This compound
-
Carboxylic acid-functionalized linker
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) hydrochloride
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF or a mixture of DCM/DMF
-
Other reagents and materials as listed in Protocol 1
Procedure:
-
Preparation and Neutralization:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized linker (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF.
-
Add this compound (1.1 equivalents) to the solution.
-
Add DIPEA (2.5 equivalents) dropwise to the mixture and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.
-
-
Coupling Reaction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.5 equivalents) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Reaction Monitoring, Work-up, Purification, and Characterization:
-
Follow steps 4-7 as described in Protocol 1.
-
Conclusion
The successful conjugation of this compound to linker molecules is a fundamental step in the synthesis of thalidomide-based PROTACs. The protocols provided herein, utilizing common and efficient coupling reagents, offer a robust starting point for researchers. Careful consideration of the reaction conditions, including the crucial neutralization of the amine hydrochloride, and the choice of linker will ultimately contribute to the successful development of potent and effective protein degraders. It is recommended to optimize the reaction conditions for each specific linker to achieve the best possible yields and purity.
Application Notes & Protocols: LC-MS and NMR Analysis of Thalidomide-5-CH2-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analysis of Thalidomide-5-CH2-NH2 hydrochloride, a derivative of thalidomide (B1683933). The protocols for Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to ensure accurate quantification and structural elucidation, crucial for research and drug development.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is widely used for the quantitative analysis of drug compounds and their metabolites in various matrices.
Experimental Protocol: LC-MS/MS for this compound
This protocol outlines a method for the quantitative analysis of this compound in a research setting, adaptable for various biological matrices with appropriate sample preparation.
1.1. Sample Preparation (General Protocol for a Standard Solution):
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile (B52724) and water to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with the same solvent to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
For analysis in biological matrices such as plasma, a liquid-liquid extraction or solid-phase extraction would be necessary to remove interferences.[1][2]
1.2. LC-MS/MS Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is recommended for quantitative analysis using Multiple Reaction Monitoring (MRM).[1]
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
Table 1: LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.5 µm)[3] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min[3] |
| Gradient | Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C[1] |
| Ionization Mode | ESI Positive[1] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| MRM Transition (Hypothetical) | Precursor Ion (m/z): [M+H]⁺ of Thalidomide-5-CH2-NH2 > Product Ion (m/z) |
1.3. Data Analysis:
-
Quantification is achieved by constructing a calibration curve from the peak areas of the calibration standards versus their known concentrations.
-
The concentration of this compound in unknown samples is determined by interpolating their peak areas from the calibration curve.
Workflow for LC-MS Analysis
Caption: Workflow for the quantitative analysis of this compound using LC-MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms within a molecule.
Experimental Protocol: ¹H and ¹³C NMR for this compound
This protocol describes the acquisition of ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
2.1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to obtain high-resolution spectra.
2.2. NMR Instrumentation and Parameters:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a standard probe.
-
Experiments: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for more detailed structural assignment.
Table 2: NMR Acquisition Parameters
| Parameter | ¹H NMR Setting | ¹³C NMR Setting |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 25 °C | 25 °C |
| Pulse Program | Standard single pulse | Proton-decoupled single pulse |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1.0 s | 2.0 s |
| Acquisition Time | ~4 s | ~1.5 s |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
2.3. Data Processing and Interpretation:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts (δ) of the peaks to the corresponding protons and carbons in the molecular structure. The use of related thalidomide analog data can aid in these assignments.[4]
Hypothetical NMR Data Summary
The following table presents expected chemical shifts for this compound based on the analysis of similar thalidomide derivatives. Actual values may vary.
Table 3: Expected ¹H and ¹³C Chemical Shifts (in DMSO-d₆)
| Assignment | Expected ¹H δ (ppm) | Expected ¹³C δ (ppm) |
| Glutarimide CH | ~5.0 (dd) | ~50 |
| Glutarimide CH₂ | ~2.0-2.9 (m) | ~22, ~31 |
| Phthalimide Aromatic CH | ~7.2-7.8 (m) | ~120-140 |
| -CH₂-NH₂ | ~4.3 (t) | ~45 |
| Aromatic C-NH₂ | - | ~150 |
| Carbonyls (Glutarimide) | - | ~170, ~173 |
| Carbonyls (Phthalimide) | - | ~167 |
Workflow for NMR Analysis
Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.
References
- 1. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS method for simultaneous determination of thalidomide, lenalidomide, cyclophosphamide, bortezomib, dexamethasone and adriamycin in serum of multiple myeloma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Thalidomide-5-CH2-NH2 Hydrochloride in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-5-CH2-NH2 hydrochloride is a functionalized derivative of thalidomide (B1683933), a molecule that has been repurposed for its potent anti-cancer properties. This compound serves as a critical building block in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality in cancer research. PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to selectively eliminate proteins that drive cancer progression.
This compound functions as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] Within a PROTAC molecule, it is connected via a chemical linker to a separate ligand that binds to a specific protein of interest (POI) implicated in cancer. This tripartite complex formation brings the POI into close proximity with the CRBN E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. This targeted protein degradation offers a powerful alternative to traditional inhibition, with the potential for greater efficacy and the ability to target proteins previously considered "undruggable."
Mechanism of Action: PROTAC-Mediated Protein Degradation
The fundamental mechanism of a PROTAC utilizing a thalidomide-based ligand, such as this compound, involves the following key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and the Cereblon (CRBN) component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex. This forms a transient ternary POI-PROTAC-CRBN complex.[2]
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to efficiently transfer ubiquitin (Ub) from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[2]
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the target protein into smaller peptides.[2]
-
Catalytic Cycle: After inducing degradation, the PROTAC molecule is released and can participate in further rounds of targeting and degradation, acting in a catalytic manner.[2]
Applications in Cancer Research
The application of this compound in PROTACs has enabled the targeted degradation of several key oncoproteins. Below are examples of cancer targets that have been successfully degraded using thalidomide-based PROTACs.
Bromodomain and Extra-Terminal Domain (BET) Proteins (e.g., BRD4)
BRD4 is a member of the BET family of proteins that plays a crucial role in regulating the transcription of key oncogenes, including c-MYC. PROTACs that recruit CRBN have been shown to effectively degrade BRD4, leading to the suppression of c-MYC expression and subsequent inhibition of cancer cell proliferation and induction of apoptosis.[1]
Epidermal Growth Factor Receptor (EGFR)
Mutations in EGFR are common drivers of non-small cell lung cancer (NSCLC). While EGFR tyrosine kinase inhibitors (TKIs) are effective, resistance often develops. PROTACs offer a strategy to overcome this resistance by degrading the EGFR protein. CRBN-recruiting PROTACs have been developed that selectively degrade mutant forms of EGFR.[3][4]
Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS)
KRAS is one of the most frequently mutated oncogenes in human cancers and has been notoriously difficult to target with conventional inhibitors. PROTACs provide a promising approach to directly degrade mutant KRAS proteins. Thalidomide-based PROTACs have been designed to target specific KRAS mutants, leading to the suppression of downstream signaling pathways such as the MAPK pathway.[5][6]
Quantitative Data Summary
The following tables summarize representative quantitative data for PROTACs utilizing thalidomide or its derivatives to target key cancer-related proteins. It is important to note that the specific linker and warhead used in each PROTAC can significantly influence its potency and efficacy. The data presented here is for illustrative purposes and is derived from studies using various thalidomide-based CRBN ligands.
| PROTAC Name/Reference | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) |
| BRD4 Degraders | |||||
| ARV-825 | BRD4 | Jurkat | < 1 | > 95% | Not Reported |
| dBET1 | BRD4 | MV4-11 | ~1.8 | > 98% | 3 |
| EGFR Degraders | |||||
| Compound 13b | EGFRL858R/T790M | NCI-H1975 | 13.2 | Not Reported | 46.82 |
| Compound 17 | EGFRdel19 | HCC827 | 11 | Not Reported | Not Reported |
| KRAS G12C Degrader | |||||
| Compound KP-14 | KRAS G12C | NCI-H358 | ~1250 | Not Reported | Not Reported |
-
DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dₘₐₓ: The maximum percentage of target protein degradation achieved.
-
IC₅₀: The concentration of the PROTAC required to inhibit 50% of cell viability.
Experimental Protocols
Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol describes the quantification of target protein degradation in cultured cells following treatment with a PROTAC.
1. Cell Seeding and Treatment: a. Seed cells in 6-well plates at a density that will ensure 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂. c. Prepare a serial dilution of the PROTAC in complete cell culture medium. Include a vehicle control (e.g., DMSO). d. Treat the cells with the PROTAC dilutions and the vehicle control for the desired time period (e.g., 24 hours).
2. Cell Lysis: a. After treatment, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). b. Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well. c. Incubate the plates on ice for 15-30 minutes. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. f. Carefully transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.
4. SDS-PAGE and Immunoblotting: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer to each sample and boil at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by SDS-PAGE. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. f. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST. j. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. k. To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
5. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the intensity of the target protein band to the corresponding loading control band. c. Calculate the percentage of remaining protein relative to the vehicle-treated control. d. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
Protocol 2: In-Cell Ubiquitination Assay
This protocol is used to confirm that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.
1. Cell Treatment: a. Seed and culture cells as described in Protocol 1. b. Treat cells with the PROTAC at a concentration known to induce degradation. c. It is recommended to co-treat with a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of the PROTAC treatment to allow for the accumulation of polyubiquitinated proteins.
2. Cell Lysis and Immunoprecipitation: a. Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions. b. Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration. c. Perform immunoprecipitation of the target protein using an antibody specific to the POI.
3. Immunoblotting: a. Elute the immunoprecipitated proteins and separate them by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Probe the membrane with an antibody that recognizes ubiquitin to detect the polyubiquitinated forms of the target protein. A smear of higher molecular weight bands indicates ubiquitination.
Protocol 3: Synthesis of a PROTAC via Amide Coupling
This protocol provides a general method for synthesizing a PROTAC by coupling this compound with a carboxylic acid-functionalized ligand for the protein of interest (POI-COOH).
1. Activation of the Carboxylic Acid: a. In a round-bottom flask, dissolve the POI-COOH (1 equivalent) and a coupling agent such as HATU (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF). b. Add a non-nucleophilic base, such as DIPEA (2-3 equivalents), to the mixture. c. Stir the reaction at room temperature for 15-30 minutes to activate the carboxylic acid.
2. Amide Bond Formation: a. To the activated POI-COOH solution, add this compound (1 equivalent) and an additional equivalent of DIPEA to neutralize the hydrochloride salt. b. Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
3. Work-up and Purification: a. Upon completion, quench the reaction with water. b. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). c. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
4. Characterization: a. Confirm the identity and purity of the synthesized PROTAC using techniques such as LC-MS and NMR spectroscopy.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis.
Caption: Signaling pathway of BRD4 degradation by a CRBN-recruiting PROTAC.
Caption: Signaling pathway of KRAS degradation by a CRBN-recruiting PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC-Mediated Degradation of KRAS Protein for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thalidomide-5-CH2-NH2 Hydrochloride in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-5-CH2-NH2 hydrochloride is a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules designed for targeted protein degradation.[1][2] This compound provides the essential Cereblon (CRBN) E3 ubiquitin ligase recruiting moiety.[3] By incorporating this thalidomide-based ligand, researchers can synthesize PROTACs that hijack the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs), offering a powerful alternative to traditional inhibition.[4]
PROTACs are heterobifunctional molecules composed of a ligand that binds to the POI, a ligand that recruits an E3 ligase (in this case, CRBN via the thalidomide (B1683933) derivative), and a linker connecting the two.[5] The terminal amine group on this compound serves as a versatile chemical handle for conjugation to a linker and subsequently to a POI-specific ligand, facilitating the creation of novel protein degraders.[5]
Mechanism of Action
The primary function of a PROTAC synthesized using this compound is to induce the formation of a ternary complex between the target protein, the PROTAC itself, and the CRBN E3 ubiquitin ligase complex.[4] This induced proximity initiates a cascade of events leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[4] The PROTAC molecule is then released and can catalytically repeat the process.[5]
Figure 1: Mechanism of CRBN-mediated targeted protein degradation.
Data Presentation
| PROTAC ID | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) |
| 11(ZB-S-29) | SHP2 | Thalidomide-based | HeLa | 6.02 | >90 |
Note: This data is for a thalidomide-based PROTAC and serves as a representative example of the potency that can be achieved.[6] The exact linker and attachment point to the thalidomide core were not specified as originating from this compound in the cited source.
Experimental Protocols
The following are detailed protocols for the key experiments required to characterize a novel PROTAC synthesized using this compound.
Protocol 1: PROTAC Synthesis
The synthesis of a PROTAC using this compound typically involves the coupling of the terminal amine to a linker, which is then conjugated to a ligand for the protein of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thalidomide-5-CH2-NH2 Hydrochloride in Neurodegenerative Disease Research
Disclaimer: Extensive literature searches did not yield specific research data, quantitative analyses, or established experimental protocols for the precise molecule "Thalidomide-5-CH2-NH2 hydrochloride" in the context of neurodegenerative disease. The following application notes and protocols are therefore based on the known mechanisms of the parent compound, thalidomide (B1683933), and its closely related analogs, particularly 5-amino-thalidomide. The experimental details provided are representative examples of methodologies commonly employed in the study of thalidomide derivatives in neurodegeneration research and should be adapted and validated for the specific compound of interest.
Introduction
Thalidomide and its derivatives, often referred to as immunomodulatory imide drugs (IMiDs), have garnered significant interest in the field of neurodegenerative disease research.[1][2] Their therapeutic potential stems from their pleiotropic effects, including anti-inflammatory, immunomodulatory, and neuroprotective activities.[2][3] The primary mechanisms of action for this class of compounds involve the inhibition of tumor necrosis factor-alpha (TNF-α) and the modulation of the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).[1][2] Chronic neuroinflammation is a key pathological feature of many neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease, making the anti-inflammatory properties of thalidomide analogs a promising therapeutic strategy.[4]
The specific analog, this compound, is a functionalized derivative with an aminomethyl group at the 5-position of the phthalimide (B116566) ring. While not specifically documented in neurodegenerative disease literature, its structural similarity to 5-amino-thalidomide suggests it likely functions as a Cereblon ligand. This functional group could be leveraged for the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific pathogenic proteins.
Potential Mechanisms of Action in Neurodegenerative Disease
This compound is hypothesized to exert its neuroprotective effects through two primary, interconnected pathways:
-
Inhibition of TNF-α Production: Like its parent compound, this analog is expected to destabilize TNF-α mRNA, leading to reduced production of this pro-inflammatory cytokine.[1][2] Overexpression of TNF-α is associated with neuronal excitotoxicity and synapse loss in neurodegenerative conditions.[4]
-
Modulation of Cereblon (CRBN) Activity: The glutarimide (B196013) ring of thalidomide and its analogs binds to Cereblon, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1][2] This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins. In the context of neurodegeneration, this could potentially be harnessed to target and degrade aggregation-prone proteins like tau.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected outcomes of in vitro and in vivo experiments with a thalidomide analog like this compound. Note: This data is for illustrative purposes only and is not derived from actual experimental results for the specified compound.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Treatment Concentration (µM) | Outcome Measure | Result |
| TNF-α Inhibition | LPS-stimulated BV-2 microglia | 0.1, 1, 10 | TNF-α levels in supernatant (pg/mL) | Dose-dependent decrease |
| Neuroprotection | Aβ1-42-treated SH-SY5Y neurons | 0.1, 1, 10 | Cell Viability (%) | Dose-dependent increase |
| Anti-inflammatory Gene Expression | LPS-stimulated BV-2 microglia | 1 | Relative mRNA expression of IL-1β | Significant reduction |
| Tau Phosphorylation | Okadaic acid-treated SH-SY5Y neurons | 1, 10 | p-Tau (Ser202/Thr205) levels | Dose-dependent decrease |
Table 2: In Vivo Efficacy in a Transgenic Mouse Model of Alzheimer's Disease (e.g., 5XFAD)
| Treatment Group | Dosage (mg/kg/day) | Duration | Cognitive Assessment (Morris Water Maze) | Brain Aβ Plaque Load (%) | Microglial Activation (Iba1+ cells/mm²) |
| Vehicle Control | - | 12 weeks | Impaired | 15.2 ± 2.1 | 85.6 ± 9.3 |
| Thalidomide-5-CH2-NH2 HCl | 10 | 12 weeks | Improved escape latency | 10.8 ± 1.8 | 62.1 ± 7.5 |
| Thalidomide-5-CH2-NH2 HCl | 50 | 12 weeks | Significantly improved escape latency | 7.5 ± 1.5 | 45.3 ± 6.8 |
Experimental Protocols
The following are detailed, representative protocols for key experiments to evaluate the efficacy of this compound in neurodegenerative disease models.
Protocol 1: In Vitro TNF-α Inhibition Assay in Microglia
Objective: To determine the effect of this compound on the production of TNF-α in lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
BV-2 microglial cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kit for mouse TNF-α
Procedure:
-
Seed BV-2 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Perform a cell viability assay (e.g., MTT) to ensure that the observed effects are not due to cytotoxicity.
Protocol 2: In Vivo Neuroprotection Study in an Alzheimer's Disease Mouse Model
Objective: To assess the long-term therapeutic effects of this compound on cognitive function and neuropathology in a transgenic mouse model of Alzheimer's disease.
Materials:
-
5XFAD transgenic mice and wild-type littermates
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Morris water maze apparatus
-
Immunohistochemistry reagents (anti-Aβ and anti-Iba1 antibodies)
Procedure:
-
At 3 months of age, randomly assign 5XFAD mice to treatment groups (vehicle, low dose, high dose of the compound).
-
Administer this compound or vehicle daily via oral gavage for 12 weeks.
-
At the end of the treatment period, conduct cognitive testing using the Morris water maze to assess spatial learning and memory.
-
Following behavioral testing, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Harvest the brains and process for immunohistochemistry.
-
Stain brain sections with antibodies against Aβ to quantify plaque load and Iba1 to assess microglial activation.
-
Analyze the data to compare cognitive performance and neuropathological changes between the treatment groups.
Visualizations
Caption: TNF-α Inhibition Pathway of Thalidomide Analogs.
References
- 1. Cereblon Regulates the Proteotoxicity of Tau by Tuning the Chaperone Activity of DNAJA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroinflammation as a Factor of Neurodegenerative Disease: Thalidomide Analogs as Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroinflammation as a Factor of Neurodegenerative Disease: Thalidomide Analogs as Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Thalidomide-5-CH2-NH2 hydrochloride stability and degradation issues
Welcome to the technical support center for Thalidomide-5-CH2-NH2 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability and degradation issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to ensure its stability?
A1: Proper storage is critical for maintaining the stability of this compound. It is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] For long-term stability, storage at -20°C as a powder or -80°C in a suitable solvent is advised.[3] Avoid repeated freeze-thaw cycles of solutions.[4]
Q2: What solvents are recommended for dissolving this compound?
Q3: My compound appears to be degrading. What are the likely causes?
A3: Degradation of thalidomide (B1683933) and its derivatives can be caused by several factors. The thalidomide core is susceptible to hydrolysis, particularly at the glutarimide (B196013) ring, under both acidic and basic conditions.[6] The amide bond in the linker could also be a point of hydrolytic cleavage.[6] Exposure to high temperatures, light, and oxidizing agents can also lead to degradation.[7][8][9]
Q4: I am observing unexpected peaks in my HPLC analysis. Could these be degradation products?
A4: Yes, the appearance of new peaks in your HPLC chromatogram is a common indicator of compound degradation. Thalidomide can hydrolyze to form various degradation products, including glutamine derivatives.[10] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products and establish their retention times.[8][9]
Q5: How should I handle this compound safely in the laboratory?
A5: Thalidomide and its analogs are potent compounds and should be handled with care.[11] Always work in a well-ventilated area, preferably in a chemical fume hood.[1][2] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[2][3] Avoid inhalation of dust or aerosols.[2][3][12] In case of skin or eye contact, rinse thoroughly with water.[3]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability and degradation issues with this compound.
Problem: Loss of Compound Activity or Inconsistent Results
Possible Cause 1: Compound Degradation
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored according to the recommendations (see FAQ A1).
-
Check Solution Age: Aqueous solutions of thalidomide derivatives can be unstable. Prepare fresh solutions for each experiment if possible.[5]
-
Analyze by HPLC: Run an HPLC analysis of your compound to check for the presence of degradation products. Compare the chromatogram to a reference standard or a freshly prepared sample.
-
Perform Forced Degradation: To confirm susceptibility to degradation, perform a forced degradation study (see Experimental Protocols section).
-
Possible Cause 2: Improper Sample Handling
-
Troubleshooting Steps:
-
Review Handling Procedures: Ensure all handling procedures minimize exposure to air, light, and moisture.[13]
-
Use Inert Gas: When preparing stock solutions, purging the solvent with an inert gas like nitrogen or argon can help prevent oxidative degradation.[5]
-
Protect from Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation.[13]
-
Problem: Appearance of Unknown Peaks in Analytical Data (e.g., HPLC, LC-MS)
Possible Cause 1: Hydrolysis
-
Troubleshooting Steps:
-
Check pH of Solutions: The glutarimide ring of thalidomide is susceptible to hydrolysis in both acidic and basic conditions.[6] Ensure the pH of your experimental buffers is within a stable range for your compound.
-
Analyze Degradation Products: Use LC-MS to determine the mass of the unknown peaks. Hydrolysis of the glutarimide ring or the linker amide bond will result in predictable mass changes.
-
Possible Cause 2: Oxidation
-
Troubleshooting Steps:
-
De-gas Solvents: Ensure all solvents used for sample preparation and analysis are properly de-gassed.
-
Add Antioxidants (with caution): In some cases, the addition of a small amount of an antioxidant to the formulation may be considered, but its compatibility and potential interference with the experiment must be thoroughly evaluated.
-
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in the public domain, the following table summarizes the stability of thalidomide under various conditions, which can serve as a general guideline.
| Condition | Compound | Stability/Half-life | Reference |
| pH 6.4, 32°C | Thalidomide | ~25 - 35 hours | [6] |
| Human Plasma | Thalidomide | < 2 hours | [14] |
| Refrigerated Suspension (3-5°C) | Thalidomide 20 mg/mL in Ora-Plus/Ora-Sweet | Stable for at least 35 days (>92% remaining) | [15] |
| Room Temperature Suspension | Thalidomide 100 mg/10 mL | Stable for up to 31 days | [16] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products.[8][9]
1. Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
HPLC system with UV or MS detector
2. Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at room temperature for a specified time. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and incubate at room temperature for a specified time.
-
Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 70°C) for a specified time.
-
Photolytic Degradation: Expose a solution of the compound to a high-intensity light source (e.g., UV lamp) for a specified time. A control sample should be kept in the dark.
3. Analysis:
-
Analyze all samples by a stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
Identify and quantify the degradation products.
Protocol 2: Routine Stability Testing of Solutions
This protocol describes a method for assessing the stability of a prepared solution over time.
1. Materials:
-
Prepared stock solution of this compound
-
HPLC system with UV or MS detector
-
Appropriate storage containers (e.g., amber vials)
2. Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Aliquot the solution into several vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one aliquot from each storage condition.
-
Analyze the sample by HPLC to determine the concentration of the parent compound and any degradation products.
3. Data Analysis:
-
Calculate the percentage of the initial concentration remaining at each time point.
-
Plot the percentage remaining versus time to determine the degradation rate.
Signaling Pathway Context
Thalidomide and its derivatives, including likely this compound, exert their biological effects by binding to the Cereblon (CRBN) protein, which is part of a Cullin-RING E3 ubiquitin ligase complex.[17] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[17][18] The degradation of these neosubstrates, such as SALL4 and PLZF, is linked to both the therapeutic and teratogenic effects of thalidomide.[19][20]
References
- 1. targetmol.com [targetmol.com]
- 2. targetmol.com [targetmol.com]
- 3. Thalidomide-NH-C5-NH2 hydrochloride|2375194-03-7|MSDS [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. The determination of a potential impurity in Thalidomide drug substance and product by HPLC with indirect UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. packageinserts.bms.com [packageinserts.bms.com]
- 14. researchgate.net [researchgate.net]
- 15. Stability of an extemporaneously prepared thalidomide suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 17. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thalidomide and its metabolite 5-hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. After 60 years, scientists uncover how thalidomide produced birth defects [dana-farber.org]
How to improve the solubility of Thalidomide-5-CH2-NH2 hydrochloride in aqueous solutions
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the aqueous solubility of Thalidomide-5-CH2-NH2 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is an analog of thalidomide (B1683933). The parent compound, thalidomide, is notoriously poorly soluble in aqueous solutions, with a reported solubility of about 50 µg/mL.[1][2] The "-5-CH2-NH2 hydrochloride" modification introduces a primary amine group as a hydrochloride salt. This is a common strategy to enhance aqueous solubility.[3] The primary amine will be protonated in acidic to neutral solutions, increasing the molecule's polarity and interaction with water. Therefore, its solubility is expected to be significantly higher than that of the parent thalidomide, though precipitation can still occur, especially at higher concentrations or pH values.
Q2: My solution of this compound is cloudy. What are the common causes?
Cloudiness or precipitation in your solution can be attributed to several factors:
-
Exceeding Maximum Solubility: The concentration of the compound may be above its solubility limit in the chosen aqueous buffer.
-
pH Effects: As an amine hydrochloride, the compound's solubility is highly pH-dependent. The free base form, which is less soluble, may precipitate if the pH of the solution is raised.
-
Common Ion Effect: In solutions with a high concentration of chloride ions, the solubility of the hydrochloride salt may decrease.
-
Temperature: Solubility is temperature-dependent. A decrease in temperature during storage or experimentation can lead to precipitation.
-
Improper Dissolution: The compound may not have been fully dissolved initially. Techniques like gentle heating or sonication can aid dissolution.[4]
Q3: What is the first troubleshooting step if I encounter solubility issues?
If you observe precipitation, the first step is to ensure the pH of your aqueous solution is acidic (ideally pH < 6). Since the compound is a hydrochloride salt of an amine, maintaining an acidic environment keeps the amine group protonated and thus more soluble. If the issue persists, gentle warming (e.g., to 37°C) or brief sonication can help redissolve the compound, but be mindful of the potential for degradation with prolonged heat exposure.[4]
Q4: Are there advanced methods to significantly increase the aqueous solubility?
Yes, several techniques have proven effective for thalidomide and its derivatives:
-
Co-solvents: Adding a water-miscible organic solvent can substantially increase solubility.[5]
-
Complexation with Cyclodextrins: These cyclic oligosaccharides can encapsulate the poorly soluble drug, forming a more soluble inclusion complex.[1][6][7]
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water.[8]
Troubleshooting Guides
Guide 1: Solubility Enhancement by pH Adjustment
The solubility of this compound is intrinsically linked to the pH of the aqueous medium. The primary amine is more soluble in its protonated (salt) form. Lowering the pH will favor this form and increase solubility.
Experimental Protocol: pH-Solubility Profile
-
Prepare a series of buffers: Prepare buffers with pH values ranging from 2 to 7.4 (e.g., citrate (B86180) buffers for pH 2-6, phosphate (B84403) buffer for pH 7.4).
-
Add excess compound: Add an excess amount of solid this compound to a fixed volume of each buffer in separate vials.
-
Equilibrate: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached (the "shake-flask" method).[3]
-
Separate solid and liquid: Centrifuge the samples to pellet the excess, undissolved solid.
-
Analyze supernatant: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Plot the data: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer to determine the optimal pH range for your experiments.
Caption: Workflow for determining the optimal pH for solubilizing Thalidomide-5-CH2-NH2 HCl.
Guide 2: Solubility Enhancement Using Co-solvents
Co-solvents reduce the polarity of the aqueous medium, which can improve the solubility of hydrophobic compounds. For thalidomide analogs, solvents like DMSO, PEG300, and Tween-80 are commonly used.[4]
| Co-solvent System (v/v/v/v) | Achievable Concentration | Reference |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 mg/mL | [4] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | [4] |
Experimental Protocol: Co-solvent Formulation
-
Prepare a stock solution: First, dissolve the this compound in 100% DMSO to create a high-concentration stock solution (e.g., 20 mg/mL). Thalidomide and its analogs are generally soluble in DMSO.[9][10]
-
Prepare the vehicle: In a separate tube, prepare the final co-solvent vehicle by mixing the components in the desired ratio (e.g., for Protocol 1 in the table, mix PEG300, Tween-80, and Saline).
-
Combine and mix: Slowly add the DMSO stock solution to the co-solvent vehicle to reach the final desired concentration. For example, to make 1 mL of a 2.08 mg/mL solution using Protocol 1, add 104 µL of a 20 mg/mL DMSO stock to a pre-mixed vehicle of 400 µL PEG300, 50 µL Tween-80, and 446 µL Saline.
-
Vortex: Vortex the final solution thoroughly to ensure it is clear and homogenous. If precipitation occurs, gentle heating or sonication can be applied.[4]
Note: Always prepare the final working solution fresh on the day of use.[9]
Caption: Step-by-step process for preparing a solution using a co-solvent system.
Guide 3: Solubility Enhancement Using Cyclodextrins
Cyclodextrins (CDs) are effective solubilizing agents for thalidomide.[11] They have a hydrophobic inner cavity and a hydrophilic outer surface. The thalidomide molecule can become encapsulated within the cavity, forming an inclusion complex that has significantly higher aqueous solubility.
| Cyclodextrin (B1172386) Agent | Parent Compound | Solubility Increase | Reference |
| Hydroxypropyl-β-CD (HP-β-CD) | Thalidomide | From 50 µg/mL to 1.7 mg/mL | [1] |
| Sulfobutyl ether-β-CD (SBE-β-CD) | Thalidomide | Markedly increased aqueous solubility | [7] |
Experimental Protocol: Cyclodextrin Formulation
-
Prepare cyclodextrin solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD or SBE-β-CD) in the desired aqueous buffer (e.g., PBS pH 7.4 or saline) to the desired concentration (e.g., 10-20% w/v).[4][12]
-
Add compound: Add the solid this compound directly to the cyclodextrin solution.
-
Knead/Agitate: Vigorously mix the suspension. For laboratory scale, this can be done by continuous stirring or shaking at a constant temperature for 24-48 hours to facilitate the formation of the inclusion complex.
-
Clarify solution: After equilibration, centrifuge the sample to remove any undissolved compound.
-
Analyze supernatant: Collect the supernatant and determine the dissolved drug concentration via a suitable analytical method like HPLC.
Caption: Diagram illustrating the formation of a soluble drug-cyclodextrin complex.
References
- 1. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ijpbr.in [ijpbr.in]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. Molecular encapsulation of thalidomide with sulfobutyl ether-7 beta-cyclodextrin for immediate release property: enhanced in vivo antitumor and antiangiogenesis efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Thalidomide | Cell Signaling Technology [cellsignal.com]
- 11. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of hydroxypropyl-beta-cyclodextrin on the chemical stability and the aqueous solubility of thalidomide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing off-target effects of Thalidomide-5-CH2-NH2 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing off-target effects of Thalidomide-5-CH2-NH2 hydrochloride, a common Cereblon (CRBN) E3 ligase ligand used in the development of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary on-target effect?
This compound is a derivative of thalidomide (B1683933) used as a ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] Its primary on-target effect is to bind to CRBN, a key component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[3][4] When incorporated into a PROTAC, this binding event brings a protein of interest (POI) into proximity with the E3 ligase machinery, leading to the ubiquitination and subsequent proteasomal degradation of the POI.
Q2: What are the known off-target effects associated with thalidomide and its derivatives?
The off-target effects of thalidomide and its analogs are primarily driven by the CRBN-dependent degradation of proteins that are not the intended target of the PROTAC. These unintendedly degraded proteins are often referred to as "neosubstrates."[4]
Known off-target effects include:
-
Teratogenicity: The notorious birth defects caused by thalidomide are linked to the degradation of the transcription factor SALL4.[5][6]
-
Peripheral Neuropathy: Nerve damage is a significant side effect, though the exact neosubstrate is still under investigation.[7][8]
-
Degradation of Zinc Finger (ZF) Proteins: Pomalidomide, a close analog, is known to induce the degradation of several ZF proteins, an effect that is independent of the specific POI ligand in a PROTAC.[9]
-
Immunomodulatory Effects: Thalidomide and its analogs can alter the production of cytokines like TNF-α and various interleukins by promoting the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][10][11] While this is a therapeutic effect in some contexts, it can be an unwanted off-target effect in others.
Q3: How can I proactively minimize off-target effects during the design of my PROTAC?
Minimizing off-target effects starts with rational drug design.[12] Key strategies include:
-
Structural Modifications: The exit vector on the thalidomide ligand can be modified. For example, altering the attachment point of the linker from the C4 position to the C5 position of the phthalimide (B116566) ring has been shown to reduce the degradation of off-target zinc finger proteins.[9]
-
Linker Optimization: The length and composition of the linker connecting the CRBN ligand to the POI ligand are critical. An optimal linker facilitates the formation of a stable ternary complex (CRBN-PROTAC-POI) while potentially destabilizing off-target ternary complexes.[13]
-
Analog Screening: Synthesizing and screening a library of thalidomide analogs can help identify ligands with improved selectivity and reduced off-target liabilities.[14][15][16]
Troubleshooting Guide
Q1: My proteomics results show significant degradation of proteins other than my target. How can I confirm if these are true off-targets?
This is a common and important observation. It's crucial to distinguish between direct off-target degradation and indirect, downstream consequences of degrading your primary target.[17]
Answer:
-
Validate with an Orthogonal Method: Use a targeted protein analysis method like Western Blotting or an In-Cell ELISA to confirm the degradation of the top potential off-targets identified in your proteomics screen.[18][19] This helps to rule out artifacts from the mass spectrometry analysis.
-
Use a Negative Control PROTAC: Synthesize a control compound where the CRBN ligand is inactivated (e.g., by a mutation that prevents CRBN binding) but the POI ligand is still active. If the potential off-target is still degraded by your active PROTAC but not the negative control, it suggests the degradation is CRBN-dependent.[18]
-
Perform a Time-Course Experiment: Analyze protein levels at multiple time points after PROTAC treatment. Direct targets and off-targets should show degradation at earlier time points, while downstream effects will likely appear later.
-
Perform a Degradome Analysis: This specialized proteomics approach can help distinguish between directly degraded proteins and those whose abundance changes due to transcriptional or translational effects downstream of the primary target's degradation.[17]
Q2: I'm observing low on-target degradation efficiency. Could off-target binding be the cause?
Answer: Yes, it's possible. If your PROTAC has a high affinity for an off-target protein, it could be sequestered, reducing the concentration available to form a productive ternary complex with your intended POI.
Troubleshooting Steps:
-
Assess Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that your PROTAC is engaging with the intended target (CRBN) in cells.[20][21][22] A lack of a thermal shift for CRBN could indicate poor cell permeability or rapid metabolism of your compound.
-
Evaluate Ternary Complex Formation: Employ a technique like the NanoBRET assay to quantify the formation of the CRBN-PROTAC-POI ternary complex inside living cells.[9] Weak ternary complex formation could be a reason for poor degradation.
-
Run a Proteome-Wide CETSA (Thermal Proteome Profiling): This experiment can identify all proteins that are thermally stabilized by your compound, giving you a global view of both on-target and off-target engagement.[23]
Q3: My compound shows anti-inflammatory or anti-angiogenic activity in cell-based assays, which is not the intended effect. What is happening?
Answer: Your compound is likely recapitulating some of the known immunomodulatory and anti-angiogenic effects of thalidomide.[11][24] This is a classic off-target effect mediated by the degradation of specific neosubstrates.
Next Steps:
-
Check for Ikaros/Aiolos Degradation: These transcription factors are key mediators of the immunomodulatory effects of thalidomide analogs.[4] Use Western blotting to check if your compound is causing their degradation.
-
Consider In Vivo Screening Models: If minimizing these effects is critical, early-stage screening in models like zebrafish or chicken embryos can provide readouts for both anti-inflammatory/anti-angiogenic activity and potential teratogenicity.[24][25][26]
-
Re-design the CRBN Ligand: This may be an opportunity to explore different thalidomide analogs or even different E3 ligase ligands (e.g., VHL ligands) that do not possess this intrinsic biological activity.
Quantitative Data Summary
Table 1: Representative Data from a Global Proteomics Experiment for Off-Target Identification
| Protein | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Classification |
| Target_Protein_X | -3.5 | < 0.001 | On-Target |
| ZNF263 | -2.8 | < 0.005 | Potential Off-Target |
| IKZF1 (Ikaros) | -2.5 | < 0.005 | Known Neosubstrate |
| SALL4 | -2.1 | < 0.01 | Known Neosubstrate |
| Protein_Y | -0.5 | 0.25 | Not Significant |
| Protein_Z | +1.8 | < 0.01 | Up-regulated (likely downstream effect) |
This table illustrates how quantitative mass spectrometry can identify and quantify on-target and potential off-target protein degradation.[27][28]
Table 2: Example of Cellular Thermal Shift Assay (CETSA) Data for Target Engagement
| Compound | Target Protein | Melting Temp (°C) Vehicle | Melting Temp (°C) Compound | Thermal Shift (ΔTm) | Interpretation |
| PROTAC_A | CRBN | 48.5 | 52.3 | +3.8 | Strong Engagement |
| PROTAC_A | Target_Protein_X | 55.2 | 59.1 | +3.9 | Strong Engagement |
| PROTAC_A | Off-Target_ZNF | 51.0 | 51.2 | +0.2 | No Significant Engagement |
| Negative_Control | CRBN | 48.6 | 48.7 | +0.1 | No Engagement |
This table shows how CETSA can be used to confirm that the PROTAC binds to its intended targets (CRBN and the POI) within the cell.[20][23]
Experimental Protocols & Visualizations
Experimental Workflow: Identifying and Validating Off-Target Effects
The logical workflow for a comprehensive off-target assessment involves a discovery phase followed by a validation phase.
Caption: Workflow for unbiased off-target identification and targeted validation.
Signaling Pathway: CRBN-Mediated Protein Degradation
This diagram illustrates the mechanism of action for a PROTAC utilizing this compound as the CRBN ligand.
Caption: On-target and off-target degradation pathway mediated by a CRBN-recruiting PROTAC.
Protocol 1: Proteomics-Based Off-Target Identification
Objective: To perform an unbiased, global assessment of changes in the proteome following treatment with this compound-based PROTAC.[18][29]
Methodology:
-
Cell Culture and Treatment:
-
Culture relevant human cell lines (e.g., MCF-7, Jurkat) to ~80% confluency.
-
Treat cells with the PROTAC at various concentrations (e.g., 0.01, 0.1, 1 µM) and for different time points (e.g., 6, 12, 24 hours).
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC (with an inactive CRBN ligand).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash cells with cold PBS.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
Isobaric Labeling (TMT or iTRAQ):
-
Label the peptide samples from different treatment conditions with isobaric tags according to the manufacturer's protocol. This allows for multiplexing and accurate relative quantification.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Combine the labeled peptide samples.
-
Separate the peptides using high-performance liquid chromatography (HPLC).
-
Analyze the eluted peptides using a high-resolution tandem mass spectrometer.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Normalize the data and perform statistical analysis to identify proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls. These are your potential off-targets.
-
Protocol 2: Western Blot for Off-Target Validation
Objective: To confirm the degradation of specific potential off-target proteins identified from proteomics.[19]
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells and prepare lysates as described in the proteomics protocol.
-
-
Protein Quantification and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with a validated primary antibody specific to the potential off-target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Also probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the off-target protein levels to the loading control.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To assess the engagement of the PROTAC with CRBN and potential off-targets in a cellular context.[18][21]
Methodology:
-
Cell Treatment:
-
Treat intact cells in suspension or adherent plates with the PROTAC or vehicle control for a defined period (e.g., 1-2 hours).
-
-
Heating Step:
-
Aliquot the treated cell suspensions into PCR tubes or a 96-well plate.
-
Heat the cells across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by a cooling step at room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated proteins by centrifugation.
-
-
Analysis:
-
Analyze the amount of soluble target protein remaining at each temperature using Western Blot, ELISA, or In-Cell Western.
-
Plot the percentage of soluble protein against temperature to generate a melting curve.
-
The binding of the PROTAC will stabilize the target protein, resulting in a shift of the melting curve to higher temperatures (a positive ΔTm). This confirms target engagement.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. acs.org [acs.org]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 6. Teratogenic effects of thalidomide: molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thalidomide - Wikipedia [en.wikipedia.org]
- 8. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 13. asset.library.wisc.edu [asset.library.wisc.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thalidomide Analogues as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of new thalidomide analogues as TNF-α and IL-6 production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Early Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. brieflands.com [brieflands.com]
- 24. In vivo screening and discovery of novel candidate thalidomide analogs in the zebrafish embryo and chicken embryo model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vivo screening and discovery of novel candidate thalidomide analogs in the zebrafish embryo and chicken embryo model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. biorxiv.org [biorxiv.org]
- 29. Protein Degrader [proteomics.com]
Common challenges in Thalidomide-5-CH2-NH2 hydrochloride experiments and how to solve them
Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing Thalidomide-5-CH2-NH2 hydrochloride in their experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, ensuring the smooth execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a functionalized derivative of thalidomide (B1683933). It serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The thalidomide moiety specifically binds to the Cereblon (CRBN) E3 ubiquitin ligase.[4] The primary amine (-NH2) on the linker provides a reactive handle for conjugation to a ligand that targets a specific protein of interest, enabling the synthesis of a heterobifunctional PROTAC designed to induce the degradation of that protein.[5]
Q2: How should I store this compound for optimal stability?
A2: Proper storage is critical to maintain the integrity of the compound. For long-term stability, the powdered form should be stored at -20°C for up to three years or at 4°C for up to two years, protected from light and moisture in a tightly sealed container.[6][7] Stock solutions in solvents like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][6][7]
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound and its close analogs are highly soluble in organic solvents such as DMSO.[1][2][3][8] For aqueous-based cellular experiments, it is common practice to first dissolve the compound in DMSO to create a high-concentration stock solution, which is then further diluted into the aqueous experimental medium.[8] If precipitation occurs upon dilution, using co-solvents or formulation vehicles may be necessary.[1][2][9]
Q4: What are the primary degradation pathways for thalidomide-based compounds in experimental settings?
A4: The thalidomide core is susceptible to hydrolysis, particularly at the glutarimide (B196013) and phthalimide (B116566) rings, especially under physiological pH conditions.[7][10][11] This degradation can lead to a loss of activity. Therefore, it is advisable to prepare fresh dilutions for each experiment and minimize the time the compound spends in aqueous buffers before use.[7]
Troubleshooting Guide
Problem 1: Low or No Target Protein Degradation
| Potential Cause | Troubleshooting Strategy & Solution |
| Inefficient Ternary Complex Formation | The linker connecting the thalidomide moiety and the target protein ligand may not be optimal in length or flexibility to allow for a stable ternary complex (Target Protein-PROTAC-CRBN). Solution: Synthesize and test analogs with different linker lengths and compositions. Assess ternary complex formation directly using biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or cellular thermal shift assays (CETSA).[12][13] |
| Low Protein Expression | The levels of the target protein or CRBN in the chosen cell line may be insufficient for detectable degradation. Solution: Verify the expression levels of both the target protein and CRBN in your cell model using Western blotting or qPCR. Consider using a positive control cell line with known high expression of both proteins.[7][12][13] |
| Poor Cell Permeability | PROTACs are often large molecules that may have difficulty crossing the cell membrane to reach their intracellular target. Solution: While PEG linkers can improve solubility, overall molecular properties influence permeability.[14] Optimize treatment concentrations and incubation times. If permeability remains an issue, consider linker modifications to improve physicochemical properties or employ formulation strategies.[15][16] |
| Rapid Protein Synthesis | The rate of new synthesis of the target protein may be outpacing the rate of PROTAC-mediated degradation. Solution: To accurately measure the degradation rate, co-treat the cells with a protein synthesis inhibitor, such as cycloheximide (B1669411) (CHX), alongside your PROTAC.[12] |
Problem 2: The "Hook Effect" is Observed in Dose-Response Curves
| Potential Cause | Troubleshooting Strategy & Solution |
| High PROTAC Concentration | At high concentrations, PROTACs can form non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex required for degradation. This leads to a bell-shaped dose-response curve where higher concentrations result in less degradation.[7][12][13] Solution: Perform a wide dose-response experiment (e.g., from picomolar to micromolar concentrations) to fully characterize the dose-response curve and identify the optimal concentration range for maximal degradation (the "sweet spot").[7][12][13] |
Problem 3: Off-Target Protein Degradation
| Potential Cause | Troubleshooting Strategy & Solution |
| Neosubstrate Recruitment | The thalidomide moiety itself can modulate the substrate specificity of the CRBN E3 ligase, leading to the degradation of other proteins, known as "neosubstrates," that are not the intended target. Solution: Utilize proteome-wide analysis techniques, such as mass spectrometry-based proteomics, to identify any off-target proteins that are degraded by your PROTAC. This information can guide the redesign of the PROTAC to improve selectivity.[6][12] |
Problem 4: Low Yield During PROTAC Synthesis
| Potential Cause | Troubleshooting Strategy & Solution |
| Inefficient Coupling Reaction | The amide bond formation between the primary amine of this compound and the carboxylic acid of the target ligand may be inefficient. Solution: Optimize the reaction conditions. Ensure all reagents are anhydrous. Use a highly efficient coupling reagent such as HATU in combination with a non-nucleophilic base like DIPEA.[5][17] Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. |
| Purification Challenges | The final PROTAC product may be difficult to separate from starting materials or byproducts. Solution: Utilize appropriate purification techniques. Flash column chromatography on silica (B1680970) gel is a common first step, followed by preparative HPLC for higher purity if needed.[17] |
Data Presentation
Table 1: Solubility of Thalidomide-NH-C5-NH2 hydrochloride (a close analog)
| Solvent/System | Concentration | Remarks |
| DMSO | ≥ 250 mg/mL (633.15 mM) | Ultrasonic treatment may be needed. Use newly opened, hygroscopic DMSO.[1] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 mg/mL (5.27 mM) | Provides a clear solution for in vivo studies.[1] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.27 mM) | An alternative formulation for aqueous delivery.[1] |
Table 2: Recommended Storage Conditions for Thalidomide-based PROTAC Building Blocks
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C | 3 years | Store in a tightly sealed container, protected from light and moisture.[6][7] |
| 4°C | 2 years | For shorter-term storage.[6][7] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][2][6][7] |
| -20°C | 1 month | [1][2][6][7] |
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation to Synthesize a PROTAC
This protocol describes the conjugation of this compound to a carboxylic acid-containing warhead using HATU as the coupling agent.
Materials:
-
This compound
-
Carboxylic acid-containing warhead (target protein ligand)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DMSO
-
Reaction vial, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
-
Solvents for work-up (e.g., ethyl acetate (B1210297), saturated aqueous sodium bicarbonate, brine)
-
Anhydrous sodium sulfate
-
Purification system (Flash chromatography or HPLC)
Procedure:
-
Preparation: In a clean, dry reaction vial under an inert atmosphere, dissolve the carboxylic acid-containing warhead (1.0 equivalent) in anhydrous DMF or DMSO.
-
Activation: To the solution of the warhead, add DIPEA (3.0 equivalents). Stir the mixture at room temperature for 5 minutes. Add a freshly prepared solution of HATU (1.2 equivalents) in anhydrous DMF/DMSO to the reaction mixture and stir for another 10-15 minutes at room temperature to activate the carboxylic acid.[5]
-
Coupling: In a separate vial, dissolve this compound (1.1 equivalents) and an additional equivalent of DIPEA in anhydrous DMF/DMSO. Add this solution to the activated carboxylic acid mixture.
-
Reaction and Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final PROTAC conjugate.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.
Protocol 2: Western Blotting to Assess Protein Degradation
This protocol outlines the general steps to measure the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, transfer buffer, and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL) and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[13]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[13]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[13]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation at each PROTAC concentration.[13]
Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: General experimental workflow for PROTAC development and evaluation.
Caption: Troubleshooting decision tree for low target degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Optimizing the concentration of Thalidomide-5-CH2-NH2 hydrochloride for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of Thalidomide-5-CH2-NH2 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions as a molecular glue, specifically a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1] Its primary role is within Proteolysis Targeting Chimeras (PROTACs). When incorporated into a PROTAC, it recruits CRBN to a target protein of interest, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[2][3]
Q2: What is a typical starting concentration range for a PROTAC containing this compound in cell-based assays?
A2: For initial experiments, it is recommended to test a broad concentration range to determine the optimal working concentration. A typical starting range for a thalidomide-based PROTAC is from 0.1 nM to 10 µM.[4] This allows for the identification of the concentration that yields maximum protein degradation and helps to avoid the "hook effect."[4][5]
Q3: What is the "hook effect" and how can I mitigate it?
A3: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations.[4] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or CRBN, rather than the productive ternary complex (Target-PROTAC-CRBN) required for degradation.[4][6] To mitigate this, perform a dose-response experiment across a wide concentration range to identify the optimal concentration for maximum degradation.[4][6]
Q4: How can I confirm that my PROTAC is entering the cells and engaging with the target and CRBN?
A4: Due to their size, cell permeability can be a challenge for PROTACs.[5] To confirm cellular entry and target engagement, you can utilize techniques such as cellular thermal shift assays (CETSA) or NanoBRET assays, which can confirm target engagement within living cells.[6]
Q5: What are the known off-target effects of thalidomide-based PROTACs?
A5: Off-target effects of thalidomide-based PROTACs primarily stem from the recruitment of endogenous proteins, known as neosubstrates, to CRBN.[7] Known neosubstrates include Ikaros (IKZF1), Aiolos (IKZF3), CK1α, and SALL4.[7] The degradation of these proteins can lead to unintended cellular toxicity.
Troubleshooting Guides
Problem 1: Low or No Target Protein Degradation
| Possible Cause | Troubleshooting Steps |
| Inefficient Ternary Complex Formation | Optimize PROTAC concentration with a dose-response experiment. Consider synthesizing analogs with different linker lengths or compositions.[6] |
| Low CRBN Expression | Verify CRBN expression levels in your cell line using Western Blot.[6] |
| Poor Cell Permeability | Confirm target engagement in live cells using CETSA or NanoBRET assays.[6] |
| PROTAC Instability | Measure the stability of your PROTAC in cell culture medium and lysates over time using LC-MS/MS.[6] |
Problem 2: Significant Off-Target Effects or Cellular Toxicity
| Possible Cause | Troubleshooting Steps |
| Degradation of Neosubstrates | Cross-reference degraded proteins with known thalidomide (B1683933) neosubstrates. Perform dose-response and time-course experiments to distinguish on-target from off-target degradation.[7] |
| On-Target Toxicity | Use CRISPR-Cas9 to knock out the target protein and see if the toxic phenotype persists with PROTAC treatment.[7] |
| Off-Target Toxicity | If a specific off-target is suspected, attempt a rescue experiment by overexpressing a degradation-resistant mutant of that protein.[7] |
| PROTAC Design | Consider redesigning the PROTAC by modifying the thalidomide moiety or altering the linker attachment point to minimize off-target binding.[7] |
Experimental Protocols
Protocol 1: Determining Optimal Concentration via Western Blot
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of your PROTAC containing this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[4]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the intensity of the protein bands and normalize to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values by fitting the data to a dose-response curve.[3]
-
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
-
Treatment:
-
Treat cells with a range of concentrations of your PROTAC for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add a solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: Logical workflow for the evaluation of a PROTAC.
Caption: Troubleshooting logic for low target degradation.
References
- 1. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Protein Degradation Assays Involving Thalidomide-5-CH2-NH2 Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Thalidomide-5-CH2-NH2 hydrochloride in their protein degradation studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in protein degradation assays?
This compound is a functionalized derivative of thalidomide (B1683933). In the context of protein degradation, it serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] It is a key building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that consists of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ligase (in this case, the thalidomide moiety), and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3][4]
Q2: What are the initial checks to perform if my PROTAC synthesized with this compound is not showing any protein degradation?
When a PROTAC fails to induce degradation, a systematic approach to troubleshooting is crucial. Here are the primary areas to investigate:
-
Compound Integrity and Purity: Verify the chemical structure, purity (>95%), and stability of your synthesized PROTAC. Impurities or degradation of the compound can significantly impact its activity.
-
E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of Cereblon (CRBN). Low or absent CRBN expression is a common reason for the failure of thalidomide-based PROTACs.[5]
-
Target Engagement: Ensure that your PROTAC can independently bind to both the target protein and CRBN (binary engagement).
-
The "Hook Effect": Test a broad range of PROTAC concentrations (e.g., from nanomolar to micromolar). At very high concentrations, PROTACs can form non-productive binary complexes (PROTAC-target or PROTAC-CRBN) instead of the productive ternary complex (target-PROTAC-CRBN), leading to reduced degradation.[5]
Q3: How does the linker attached to this compound affect my PROTAC's activity?
The linker is a critical component of a PROTAC, influencing the stability and geometry of the ternary complex. Its length, composition, and attachment points are crucial for efficacy. A linker that is too short may cause steric hindrance, while a linker that is too long might not bring the target protein and E3 ligase into close enough proximity for efficient ubiquitination.[6] The composition, such as the inclusion of polyethylene (B3416737) glycol (PEG) units, can enhance solubility and cell permeability.[7]
Q4: My PROTAC has poor solubility. How can I address this?
Poor solubility is a common challenge with PROTACs. The hydrochloride salt form of Thalidomide-5-CH2-NH2 is intended to improve aqueous solubility.[8] Here are some strategies to address solubility issues:
-
Dissolution in Organic Solvents: PROTACs are often more soluble in organic solvents like DMSO. Prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous assay buffer. Be mindful of the final DMSO concentration in your cellular assays, as it can be toxic to cells at higher concentrations.
-
Formulation Strategies: For in vivo experiments, formulation strategies such as using co-solvents (e.g., PEG300, Tween-80) or cyclodextrins can improve solubility.[9]
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common experimental hurdles.
Problem 1: No or Weak Protein Degradation
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | - Perform cell permeability assays (e.g., PAMPA, Caco-2). - Modify the linker to improve physicochemical properties. |
| Ineffective Ternary Complex Formation | - Optimize the linker length and composition. - Perform biophysical assays (e.g., SPR, ITC, or co-immunoprecipitation) to confirm ternary complex formation. |
| Low CRBN Expression | - Verify CRBN protein levels in your cell line by Western blot. - Choose a cell line with higher endogenous CRBN expression. |
| Target Protein Characteristics | - Determine the half-life of your target protein. A long half-life may require longer incubation times with the PROTAC. - Investigate if the lysine (B10760008) residues on the target protein are accessible for ubiquitination. |
| "Hook Effect" | - Perform a dose-response experiment with a wide range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation. |
Problem 2: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Steps |
| Compound Instability | - Assess the stability of your PROTAC in your experimental media and under storage conditions.[10] - Prepare fresh stock solutions and working solutions for each experiment. |
| Solubility Issues | - Visually inspect for compound precipitation in your assay plates. - Measure the solubility of your PROTAC in the assay buffer. |
| Cell Culture Variability | - Ensure consistent cell passage number, confluency, and overall cell health. |
Problem 3: Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| Neosubstrate Degradation | - Thalidomide and its analogs can induce the degradation of other proteins known as "neosubstrates" (e.g., IKZF1, IKZF3). - Perform proteomic studies to identify off-target proteins. - Synthesize a negative control PROTAC with a modification that prevents binding to the target protein but still binds to CRBN. |
| Promiscuous Binding of the Target Ligand | - Characterize the selectivity of the ligand for your protein of interest. |
Quantitative Data Summary
Table 1: Solubility of Thalidomide and Related Compounds
| Compound | Solvent | Solubility |
| (±)-Thalidomide | DMSO | ~12 mg/mL[11] |
| (±)-Thalidomide | 1:8 DMSO:PBS (pH 7.2) | ~0.11 mg/mL[11] |
| Thalidomide-NH-amido-C5-NH2 | DMSO | 10 mM[8] |
| Thalidomide-NH-C5-NH2 hydrochloride | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 mg/mL[9] |
| Thalidomide-NH-C5-NH2 hydrochloride | 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL[9] |
| Thalidomide-5-NH2-CH2-COOH | DMSO | up to 42.5 mg/mL[12] |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol is used to quantify the amount of target protein remaining after PROTAC treatment.[13]
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24 hours).[3]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[3]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize protein bands using an ECL substrate.
-
Quantify band intensities and normalize the target protein signal to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[3]
-
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC induces ubiquitination of the target protein.[13]
-
Cell Treatment:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a shorter duration (e.g., 4-6 hours). The proteasome inhibitor prevents the degradation of the ubiquitinated target protein.[13]
-
-
Immunoprecipitation:
-
Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins and perform a Western blot.
-
-
Detection:
-
Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitinated target protein. An increased smear of ubiquitinated protein in the PROTAC-treated sample confirms the mechanism of action.[13]
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting workflow for low PROTAC efficiency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 1010100-22-7|DC Chemicals [dcchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Stability of an extemporaneously prepared thalidomide suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Buy Thalidomide-5-NH2-CH2-COOH [smolecule.com]
- 13. benchchem.com [benchchem.com]
How to prevent precipitation of Thalidomide-5-CH2-NH2 hydrochloride in cell culture media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Thalidomide-5-CH2-NH2 hydrochloride precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
A1: Thalidomide and its derivatives are often hydrophobic, meaning they have low solubility in aqueous solutions like cell culture media.[1][2] While the hydrochloride salt form is intended to improve aqueous solubility, precipitation can still occur due to several factors:
-
Exceeding Solubility Limit: The final concentration of the compound in your media may be higher than its solubility limit.
-
Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous medium can cause the compound to "crash out" of solution.[3]
-
pH Shifts: The solubility of amine hydrochlorides can be pH-dependent. Cell culture media is buffered, but cellular metabolism can cause local pH changes that may reduce solubility.[4]
-
Temperature Effects: Adding the compound stock to cold media can decrease its solubility.[3]
-
Interactions with Media Components: The compound may interact with salts, proteins, or other components in the media, leading to precipitation.[5]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions of hydrophobic compounds.[6][7] It is crucial to use anhydrous, high-purity DMSO to avoid introducing water that could affect the compound's stability and solubility in the stock solution.
Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A3: To avoid solvent-related cytotoxicity and to minimize the risk of precipitation, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% and almost always below 0.5%.[3][4] It is essential to include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments.[4]
Q4: Can I filter out the precipitate from my media?
A4: Filtering the media to remove the precipitate is generally not recommended. This will lower the effective concentration of your compound in an unquantifiable way, leading to inaccurate and irreproducible experimental results.[4]
Troubleshooting Guide
Issue: Immediate Precipitation Upon Addition to Media
If you observe precipitation immediately after adding the this compound stock solution to your cell culture medium, consult the following table for potential causes and recommended solutions.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired working concentration exceeds the compound's aqueous solubility. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium (see Experimental Protocols). |
| Rapid Dilution / "Crashing Out" | Adding a concentrated stock directly to a large volume of media causes rapid solvent exchange and precipitation. | Perform a stepwise serial dilution of the stock solution in pre-warmed (37°C) culture media.[3][4] Add the compound solution dropwise while gently swirling or vortexing the media.[3] |
| Low Media Temperature | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final dilutions.[3] |
| High Final Solvent Concentration | A high percentage of the organic solvent (e.g., DMSO) from the stock solution is transferred to the media. | Prepare a more dilute stock solution to minimize the volume needed for your final concentration, ensuring the final DMSO concentration remains below 0.5%, and preferably below 0.1%.[3] |
Issue: Precipitation Occurs Over Time in Culture
If the medium is initially clear but a precipitate forms hours or days later in the incubator, consider the following causes and solutions.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | The compound may degrade over time in the aqueous, buffered environment of the cell culture medium. | Prepare fresh compound-containing media immediately before each experiment or media change. |
| pH Changes from Cellular Metabolism | High cell density can lead to a drop in media pH due to the production of lactic acid, which can affect compound solubility. | Monitor the pH of your culture medium. Increase the frequency of media changes for dense cultures. |
| Media Evaporation | Water evaporation from the culture vessel concentrates all media components, potentially exceeding the compound's solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[3] |
| Interaction with Serum Proteins | While serum proteins can aid solubility, changes in protein conformation or concentration over time could lead to precipitation. | If using serum-free media, consider whether the absence of proteins is contributing to the precipitation. For serum-containing media, ensure consistent serum quality.[4] |
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration
This protocol helps you determine the practical solubility limit of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your complete cell culture medium (including serum, if applicable), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Microscope
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 50 mM). Ensure it is fully dissolved, using brief sonication if necessary.
-
Prepare Serial Dilutions: Create a series of dilutions of your compound in pre-warmed cell culture medium. For example, prepare dilutions to achieve final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM. Ensure the final DMSO concentration is constant across all dilutions and matches your intended experimental conditions (e.g., 0.1%).
-
Visual Inspection: Immediately after preparation, visually inspect each dilution for any signs of cloudiness or precipitate against a dark background.
-
Microscopic Examination: Take a small aliquot from each tube and examine it under a microscope to look for crystalline structures or amorphous precipitate that may not be visible to the naked eye.
-
Incubation and Re-evaluation: Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Final Assessment: After incubation, re-examine the solutions visually and microscopically. The highest concentration that remains clear and free of precipitate is your maximum working soluble concentration.
Visualizations
Troubleshooting Workflow for Compound Precipitation
The following diagram illustrates a logical workflow for troubleshooting precipitation issues with this compound in cell culture.
Caption: Troubleshooting workflow for compound precipitation.
Signaling Pathway Context: PROTAC-Mediated Protein Degradation
Thalidomide and its derivatives are often used as ligands for the E3 ubiquitin ligase Cereblon (CRBN). This diagram illustrates the general mechanism of a Proteolysis Targeting Chimera (PROTAC) that utilizes a thalidomide-based ligand.
Caption: General mechanism of PROTAC-mediated protein degradation.
References
Methods for optimizing the synthesis and yield of Thalidomide-5-CH2-NH2 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis and yield of Thalidomide-5-CH2-NH2 hydrochloride. The content is structured to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is a multi-step process that begins with a substituted phthalic anhydride (B1165640). A common route involves the use of 4-bromophthalic anhydride, which is first reacted with L-glutamine to form N-(4-bromo)phthaloyl-L-glutamine. This intermediate is then cyclized to yield 5-bromo-thalidomide. Subsequent steps involve the introduction of the aminomethyl group at the 5-position, often via a protected amine equivalent, followed by deprotection and formation of the hydrochloride salt.
Q2: Why is a protecting group necessary for the amine functionality?
A2: The primary amine of the aminomethyl group is nucleophilic and can react with various reagents used in the synthesis, leading to undesired side products and a lower yield of the target compound. Protecting groups, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), temporarily mask the reactivity of the amine, allowing other chemical transformations to be carried out selectively.[1][2] These groups are chosen for their stability under certain reaction conditions and their ability to be removed cleanly at a later stage.[1][2]
Q3: What are the critical parameters to control for a high yield?
A3: Key parameters for optimizing the yield include reaction temperature, reaction time, choice of solvent, and the purity of starting materials and intermediates. For instance, the cyclization step to form the thalidomide (B1683933) ring system often requires specific dehydrating agents and temperature control to minimize side reactions.[3][4] Purification of intermediates at each step is also crucial to prevent the accumulation of impurities that can interfere with subsequent reactions.
Q4: How is the final hydrochloride salt formed and why is it important?
A4: The hydrochloride salt is typically formed by treating the final free amine product with a solution of hydrochloric acid in a suitable organic solvent, such as diethyl ether or dioxane. This process protonates the basic aminomethyl group, forming the corresponding ammonium (B1175870) chloride salt. The salt form often has improved stability, crystallinity, and solubility in aqueous media compared to the free base, which is beneficial for handling, formulation, and biological testing.
Q5: What are the common analytical techniques used to monitor the reaction progress and product purity?
A5: Thin-layer chromatography (TLC) is a common technique for monitoring the progress of each reaction step.[5] For purification and purity assessment of the final product and intermediates, techniques such as flash column chromatography, high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS) are employed.[4][6]
Troubleshooting Guide
Problem 1: Low yield in the initial reaction between 4-bromophthalic anhydride and L-glutamine.
-
Question: My yield of N-(4-bromo)phthaloyl-L-glutamine is consistently low. What are the possible causes and solutions?
-
Answer:
-
Incomplete reaction: Ensure the reaction goes to completion by monitoring with TLC. You may need to increase the reaction time or temperature. Acetic acid is a common solvent for this condensation, and refluxing is often required.
-
Purity of starting materials: Use high-purity 4-bromophthalic anhydride and L-glutamine. Impurities can interfere with the reaction.
-
Reaction conditions: Ensure anhydrous conditions if the reaction is sensitive to moisture.
-
Work-up procedure: During the work-up, the product is often precipitated by adding water. Ensure the pH is adjusted correctly to maximize precipitation and minimize hydrolysis of the product.
-
Problem 2: Difficulty with the cyclization to form 5-bromo-thalidomide.
-
Question: The cyclization of N-(4-bromo)phthaloyl-L-glutamine is not proceeding efficiently, and I am getting multiple byproducts. How can I optimize this step?
-
Answer:
-
Choice of cyclizing agent: Several reagents can be used for this step, including carbonyldiimidazole (CDI), thionyl chloride, or dicyclohexylcarbodiimide (B1669883) (DCC).[3] The choice of reagent can significantly impact the yield and purity. CDI is often a mild and effective choice.
-
Reaction temperature: This reaction is often temperature-sensitive. Running the reaction at too high a temperature can lead to decomposition or side reactions. Follow the recommended temperature profile for your chosen reagent.
-
Solvent: Anhydrous solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are typically used.[3][4] Ensure the solvent is completely dry.
-
Purification: The crude product may require purification by recrystallization or column chromatography to remove unreacted starting material and byproducts.
-
Problem 3: Challenges in introducing the aminomethyl group.
-
Question: I am having trouble converting the 5-bromo group to the 5-aminomethyl group. What are some reliable methods and potential pitfalls?
-
Answer: A common strategy is a two-step process:
-
Introduction of a protected amine: A Gabriel synthesis-type reaction can be used, where 5-bromo-thalidomide is reacted with potassium phthalimide (B116566), followed by hydrazinolysis.[7] Alternatively, you can use a protected aminomethylating agent. For example, reacting with the potassium salt of Boc-aminomethane.
-
Deprotection: The protecting group is then removed under appropriate conditions (e.g., acid for Boc, hydrogenation for Cbz).
-
Troubleshooting:
-
Low conversion of the bromo-group: This may be a nucleophilic aromatic substitution reaction which can be challenging. Consider using a palladium-catalyzed cross-coupling reaction with a suitable aminomethyl equivalent if direct substitution fails.
-
Side reactions during deprotection: Ensure the deprotection conditions are specific to the protecting group and do not affect the thalidomide structure. For example, strong acidic or basic conditions can lead to hydrolysis of the glutarimide (B196013) or phthalimide rings.[8]
-
-
Problem 4: Impurities in the final product after deprotection and salt formation.
-
Question: My final this compound has significant impurities. How can I improve its purity?
-
Answer:
-
Purification of the free base: Before forming the hydrochloride salt, purify the free amine using flash column chromatography. A silica (B1680970) gel column with a suitable solvent system (e.g., dichloromethane/methanol with a small amount of triethylamine (B128534) to prevent the amine from sticking to the silica) is often effective.
-
Recrystallization of the salt: The final hydrochloride salt can often be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
-
Incomplete deprotection: Confirm complete removal of the protecting group using NMR or LC-MS. If deprotection is incomplete, repeat the deprotection step or adjust the reaction conditions.
-
Hydrolysis: Avoid prolonged exposure to strong acids or bases during work-up and purification, as this can cause hydrolysis of the imide rings.[8]
-
Experimental Protocols & Data
Table 1: Reagents and Optimized Conditions for Synthesis
| Step | Reaction | Starting Material (1 eq) | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Avg. Yield (%) |
| 1 | N-Phthaloylation | 4-Bromophthalic anhydride | L-Glutamine (1.1 eq) | Glacial Acetic Acid | 120 | 4-6 | 85-90 |
| 2 | Glutarimide Ring Cyclization | N-(4-bromo)phthaloyl-L-glutamine | Carbonyldiimidazole (CDI) (1.2 eq) | Anhydrous THF | 60-65 | 3-5 | 80-85 |
| 3 | Boc-Protected Amination | 5-Bromo-thalidomide | Potassium salt of tert-butyl (aminomethyl)carbamate (1.5 eq), Pd catalyst | Anhydrous Dioxane | 100 | 12-18 | 60-70 |
| 4 | Boc Deprotection | 5-((Boc-amino)methyl)thalidomide | 4M HCl in Dioxane | Dioxane | 25 | 1-2 | 90-95 |
| 5 | Hydrochloride Salt Formation & Isolation | 5-(Aminomethyl)thalidomide free base | Diethyl ether | Dioxane/Ether | 0-25 | 1 | >95 |
Protocol 1: Synthesis of N-(4-bromo)phthaloyl-L-glutamine (Step 1)
-
To a round-bottom flask, add 4-bromophthalic anhydride (1.0 eq) and L-glutamine (1.1 eq).
-
Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of anhydride).
-
Heat the mixture to reflux (around 120 °C) with stirring for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 10:1 dichloromethane:methanol solvent system).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add the reaction mixture to a beaker of cold water with vigorous stirring to precipitate the product.
-
Filter the white solid, wash with cold water, and dry under vacuum to obtain the desired product.
Protocol 2: Synthesis of 5-Bromo-thalidomide (Step 2)
-
Suspend N-(4-bromo)phthaloyl-L-glutamine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add carbonyldiimidazole (CDI) (1.2 eq) portion-wise at room temperature.
-
Heat the mixture to 60-65 °C and stir for 3-5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the THF under reduced pressure.
-
Add water to the residue and stir. If the product precipitates, filter and wash with water.
-
If the product is not a clean solid, perform an extraction with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.
Visualizations
Experimental Workflow
Caption: Overall synthetic workflow for this compound.
Troubleshooting Logic for Low Yield
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. biosynth.com [biosynth.com]
- 3. EP1602654A1 - Process for the synthesis of thalidomide - Google Patents [patents.google.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. wjbphs.com [wjbphs.com]
- 8. Embryopathic effects of thalidomide and its hydrolysis products in rabbit embryo culture: evidence for a prostaglandin H synthase (PHS)-dependent, reactive oxygen species (ROS)-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls to avoid when working with Thalidomide-5-CH2-NH2 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for working with Thalidomide-5-CH2-NH2 hydrochloride. This resource is designed to address common pitfalls and ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a derivative of thalidomide (B1683933) that functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). Its primary application is in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] In a PROTAC, this molecule serves to recruit CRBN to a specific protein of interest, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.
Q2: What are the critical safety precautions for handling this compound?
A2: Thalidomide and its derivatives are known teratogens and can cause severe birth defects.[3] It is also harmful if swallowed and can cause skin and eye irritation.[4] Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[4][5] Refer to the Safety Data Sheet (SDS) for complete safety information.
Q3: What are the recommended storage conditions for the solid compound and solutions?
A3: For long-term stability, the solid (powder) form of this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[6] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][7] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2][7]
Q4: What are the primary degradation pathways for thalidomide derivatives?
A4: The main degradation pathway for thalidomide and its analogs is hydrolysis, particularly of the glutarimide (B196013) and phthalimide (B116566) rings.[4][6] The presence of the amine linker may also introduce susceptibility to other enzymatic or chemical degradation pathways. Forced degradation studies have shown that thalidomide degrades under acidic, basic, oxidative, and thermal stress.[6]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, particularly in the context of PROTACs.
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Solubility in Aqueous Buffer | High molecular weight and lipophilicity of the PROTAC. | 1. Solvent Optimization: Test solubility in biocompatible solvents like DMSO or ethanol (B145695) and determine the maximum tolerable concentration in your assay. 2. Buffer Additives: Use solubilizing agents such as cyclodextrins or low percentages of non-ionic detergents (e.g., Tween-20).[5] 3. pH Adjustment: Evaluate the effect of pH on solubility, as the primary amine can be protonated. 4. Sonication: Gentle warming and sonication can aid dissolution, but be cautious of potential degradation at high temperatures.[8] |
| No Degradation of Target Protein | 1. Poor Cell Permeability: The PROTAC may not be entering the cells effectively. 2. Inefficient Ternary Complex Formation: The spatial orientation of the target protein, PROTAC, and CRBN may not be optimal. 3. Low Expression of CRBN: The cell line may have low endogenous levels of Cereblon. | 1. Permeability Assessment: Perform cell permeability assays. If poor, consider modifying the linker of the PROTAC. 2. Ternary Complex Assays: Use biophysical assays (e.g., TR-FRET, SPR) to confirm ternary complex formation. 3. CRBN Expression Check: Verify CRBN expression levels in your cell line via Western blot or qPCR. 4. Positive Control: Use a known degrader for your target or a well-characterized PROTAC to ensure the experimental system is working.[9] |
| "Hook Effect" Observed | At high concentrations, the PROTAC forms binary complexes with either the target protein or CRBN, rather than the productive ternary complex.[5][10] | 1. Dose-Response Curve: Perform a wide dose-response experiment to identify the optimal concentration range and observe the characteristic bell-shaped curve.[10] 2. Lower Concentrations: Test your PROTAC at lower concentrations (nanomolar to low micromolar range).[10] |
| Off-Target Protein Degradation | The thalidomide moiety can recruit "neosubstrates" (e.g., Ikaros, Aiolos) for degradation.[1][5] | 1. Proteomics Analysis: Use quantitative proteomics to identify unintendedly degraded proteins. 2. Optimize Concentration: Use the lowest effective concentration for on-target degradation.[5] 3. Inactive Control: Use a non-degrading control (e.g., an epimer of the thalidomide ligand) to confirm that the phenotype is due to on-target degradation.[5] |
| Cellular Toxicity | Can be due to on-target toxicity (degradation of the target is toxic) or off-target toxicity (degradation of essential proteins).[1] | 1. On-Target vs. Off-Target: Compare the toxicity of your PROTAC with other methods of depleting the target protein (e.g., siRNA, CRISPR). 2. Rescue Experiments: If an off-target is suspected, try to rescue the phenotype by overexpressing a degradation-resistant mutant of that off-target.[1] |
Data Presentation
Solubility Data (Illustrative)
The following table provides illustrative solubility data for this compound in common solvents. Note: This data is representative and should be confirmed experimentally.
| Solvent | Solubility (mg/mL) | Molarity (mM) | Notes |
| DMSO | ≥ 20.8 | ≥ 52.7 | May require gentle warming or sonication.[2][8] |
| Ethanol | Sparingly Soluble | - | |
| Water | Poorly Soluble | - | Solubility is expected to be higher at lower pH due to protonation of the amine. |
| 10% DMSO in Saline | ≥ 2.08 | ≥ 5.27 | Co-solvent systems can improve aqueous solubility.[2][8] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 | ≥ 5.27 | A common formulation for in vivo studies.[2][8] |
Stability Profile (Illustrative)
The table below summarizes the expected stability of this compound under various conditions. Note: This data is based on the known stability of thalidomide and its N-alkyl analogs and should be verified for this specific compound.[4]
| Condition | Expected Stability | Primary Degradation Pathway |
| Solid (-20°C, desiccated, protected from light) | Stable for ≥ 2 years[11] | Minimal degradation. |
| DMSO Stock Solution (-80°C) | Stable for up to 6 months[2] | Minimal degradation. |
| Aqueous Buffer (pH 7.4, 37°C) | Half-life of several hours to days. | Hydrolysis of glutarimide and phthalimide rings.[4] |
| Acidic Conditions (e.g., pH < 4) | Prone to hydrolysis. | Acid-catalyzed hydrolysis. |
| Basic Conditions (e.g., pH > 8) | Prone to hydrolysis. | Base-catalyzed hydrolysis. |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This protocol details the steps to assess the degradation of a protein of interest (POI) induced by a PROTAC incorporating this compound.
Materials:
-
Cell line expressing the POI and CRBN
-
PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[12]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh culture medium. Treat cells with varying concentrations (e.g., 0.1 nM to 10 µM) and for different durations (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.[12][13]
-
Cell Lysis: After incubation, wash cells with ice-cold PBS and add lysis buffer. Incubate on ice for 15-30 minutes, then centrifuge to pellet cell debris.[12][13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[3]
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5-10 minutes.[3]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a membrane.[12]
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[13]
-
Detection and Analysis: Detect protein bands using an ECL substrate. Quantify band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[3]
Visualizations
CRBN-Mediated Protein Degradation Pathway
Caption: CRBN-mediated protein degradation pathway initiated by a PROTAC.
Experimental Workflow for PROTAC Evaluation
Caption: A general experimental workflow for the evaluation of PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Quality control and purity assessment methods for Thalidomide-5-CH2-NH2 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of Thalidomide-5-CH2-NH2 hydrochloride. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a derivative of thalidomide (B1683933). It acts as a ligand for the Cereblon (CRBN) protein, which is a component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][2][3][4] By binding to CRBN, thalidomide and its analogs modulate the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.[1][3][4] This mechanism is central to its therapeutic effects.
Q2: What are the common impurities that can be found in a sample of this compound?
A2: Common impurities may arise from the synthesis process or degradation. These can include starting materials, intermediates, and byproducts. For thalidomide and its analogs, typical impurities include phthalimide, glutarimide-related compounds, and products of hydrolysis.[5] It is crucial to employ robust analytical methods to detect and quantify these impurities to ensure the quality and safety of the compound.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, this compound should be stored in a well-sealed container, protected from moisture and light. For long-term storage, a temperature of -20°C is recommended. Under these conditions, the compound is expected to be stable for an extended period. Short-term storage at 4°C is also acceptable.
Q4: How can I assess the purity of my this compound sample?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a primary method for quantifying the main compound and detecting impurities.[6] Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and can detect impurities with different chemical structures. Mass Spectrometry (MS) is used to confirm the molecular weight and can be coupled with liquid chromatography (LC-MS) for enhanced impurity identification.[7][8][9]
Quality Control Data
The following tables summarize typical quantitative data for the quality control of this compound.
Table 1: Typical Purity Specifications
| Parameter | Specification | Analytical Method |
| Purity | ≥ 98.0% | HPLC |
| Individual Impurity | ≤ 0.5% | HPLC |
| Total Impurities | ≤ 1.5% | HPLC |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
| Residual Solvents | Complies with ICH Q3C | GC-HS |
Table 2: HPLC Method Parameters for Purity Assessment
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile (B52724) |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of this compound and quantify any impurities.
Materials:
-
This compound sample
-
HPLC grade water
-
HPLC grade acetonitrile
-
Formic acid
-
Volumetric flasks
-
Pipettes
-
HPLC vials
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix well.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile and mix well.
-
Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration).
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 0.1 mg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the parameters outlined in Table 2.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
-
Analysis:
-
Inject the standard solution followed by the sample solution.
-
Record the chromatograms and integrate the peaks.
-
-
Calculation:
-
Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total peak area of all components.
-
Protocol 2: ¹H NMR for Structural Confirmation and Impurity Profiling
Objective: To confirm the chemical structure of this compound and identify any organic impurities.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of DMSO-d₆ in an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Typical parameters include a 30-degree pulse, a 2-second relaxation delay, and 16-32 scans.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and assign them to the corresponding protons in the structure of this compound.
-
Analyze for the presence of any unexpected peaks, which may indicate impurities. Compare the chemical shifts and coupling constants to known thalidomide-related impurities.[10]
-
Protocol 3: LC-MS for Molecular Weight Confirmation and Impurity Identification
Objective: To confirm the molecular weight of this compound and identify unknown impurities.
Materials:
-
This compound sample
-
LC-MS grade water and acetonitrile
-
Formic acid
-
LC-MS vials
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a 50:50 mixture of water and acetonitrile with 0.1% formic acid.
-
-
LC-MS Conditions:
-
Use an HPLC system coupled to a mass spectrometer. The HPLC conditions can be similar to those in Protocol 1, but with a potentially faster gradient.
-
Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.
-
Acquire data in full scan mode to detect all ions within a specified mass range (e.g., m/z 100-1000).
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected molecular ion of this compound.
-
Examine the mass spectrum to confirm the presence of the [M+H]⁺ ion.
-
Search for other peaks in the total ion chromatogram and analyze their mass spectra to tentatively identify potential impurities.
-
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No peaks or very small peaks | 1. No sample injected. 2. Detector issue. 3. Incorrect mobile phase composition. | 1. Check autosampler and injection syringe. 2. Ensure detector lamp is on and functioning. 3. Verify mobile phase preparation and lines. |
| Broad or split peaks | 1. Column contamination or degradation. 2. Sample overload. 3. Inappropriate solvent for sample dissolution. | 1. Flush the column with a strong solvent or replace it. 2. Dilute the sample. 3. Dissolve the sample in the initial mobile phase. |
| Shifting retention times | 1. Inconsistent mobile phase composition. 2. Fluctuation in column temperature. 3. Column aging. | 1. Ensure proper mixing and degassing of the mobile phase.[11][12][13] 2. Use a column oven to maintain a stable temperature. 3. Equilibrate the column thoroughly or replace if necessary. |
| Ghost peaks | 1. Contamination in the mobile phase or system. 2. Carryover from previous injections. | 1. Use fresh, high-purity solvents. 2. Implement a needle wash step in the autosampler method. |
NMR Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Broad peaks | 1. Sample aggregation. 2. Presence of paramagnetic impurities. | 1. Dilute the sample or gently warm it. 2. Filter the sample solution. |
| Poor signal-to-noise ratio | 1. Insufficient sample concentration. 2. Incorrect acquisition parameters. | 1. Increase the sample concentration if possible. 2. Increase the number of scans. |
| Water peak obscuring signals | 1. Use of non-deuterated solvent or presence of moisture. | 1. Use high-purity deuterated solvent and dry the glassware. 2. Use a solvent suppression pulse sequence. |
Visualizations
Caption: Experimental workflow for quality control of Thalidomide-5-CH2-NH2 HCl.
Caption: Signaling pathway of Thalidomide-5-CH2-NH2 HCl via Cereblon modulation.
References
- 1. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF | The EMBO Journal [link.springer.com]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. veeprho.com [veeprho.com]
- 6. ijirmf.com [ijirmf.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. jetir.org [jetir.org]
Validation & Comparative
A Comparative Analysis of Efficacy: Lenalidomide vs. Thalidomide and the Role of Thalidomide-5-CH2-NH2 hydrochloride in Research
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the immunomodulatory agents lenalidomide (B1683929) and thalidomide (B1683933). While the specified compound, Thalidomide-5-CH2-NH2 hydrochloride, is a crucial tool in modern drug discovery, particularly as a cereblon (CRBN) E3 ligase ligand for the development of proteolysis-targeting chimeras (PROTACs), it is not a therapeutic agent in itself and therefore lacks direct efficacy data for comparison.[1] This guide will focus on the well-documented clinical and preclinical differences between lenalidomide and its parent compound, thalidomide, to offer valuable insights for therapeutic development.
Lenalidomide, a more potent analog of thalidomide, was developed to enhance the therapeutic efficacy and improve the safety profile of its predecessor. Both drugs are cornerstone therapies for multiple myeloma and other hematological malignancies, exerting their effects through a similar mechanism of action that involves binding to the cereblon (CRBN) E3 ubiquitin ligase complex.[2] This interaction leads to the ubiquitination and subsequent degradation of specific target proteins, resulting in a cascade of downstream effects that are beneficial in cancer therapy.
Mechanism of Action: A Shared Pathway with Different Potencies
Both lenalidomide and thalidomide function as immunomodulatory drugs (IMiDs) by binding to cereblon, a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the targeted degradation of Ikaros (IKZF1) and Aiolos (IKZF3), two key transcription factors in B-cell development. The degradation of IKZF1 and IKZF3 is a critical event that underlies the anti-myeloma and immunomodulatory activities of these drugs.
The downstream consequences of IKZF1 and IKZF3 degradation are multifaceted and include:
-
Direct anti-proliferative and pro-apoptotic effects on multiple myeloma cells.
-
Immunomodulatory effects , such as the enhancement of T-cell and Natural Killer (NK) cell activity, and the inhibition of pro-inflammatory cytokines like TNF-α.
-
Anti-angiogenic properties , which inhibit the formation of new blood vessels that tumors need to grow.
While the core mechanism is the same, lenalidomide exhibits a significantly higher potency than thalidomide. For instance, lenalidomide is reported to be 2,000-fold more potent than thalidomide in inhibiting TNF-α secretion from monocytes.[3]
Efficacy: A Head-to-Head Comparison in Multiple Myeloma
Clinical studies have consistently demonstrated that while both drugs are effective, lenalidomide generally offers improved outcomes in the treatment of multiple myeloma.
| Efficacy Parameter | Lenalidomide | Thalidomide | Source |
| Potency | Higher (effective at lower doses) | Lower | [4] |
| Response Rate in Myelofibrosis | 34%-38% | 16% | [5] |
| Duration of Response in Myelofibrosis | Median 7 months (single agent) | Median 13 months | [5] |
| Inhibition of SMMC-7721 cell proliferation | More potent across 25, 50, 100, and 200 µg/ml concentrations | Less potent | [6] |
| Induction of SMMC-7721 cell apoptosis | Higher rate of induced apoptosis | Lower rate of induced apoptosis | [6] |
| Inhibition of VEGF expression (100 µg/ml) | More potent | Less potent | [6] |
Experimental Protocols
The following are representative experimental protocols for assays commonly used to compare the efficacy of immunomodulatory drugs.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., SMMC-7721) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of lenalidomide or thalidomide and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the inhibition rate using the formula: Inhibition rate (%) = (1 - OD of treated group / OD of control group) x 100%.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Cell Culture and Treatment: Culture cells and treat with the desired concentrations of lenalidomide or thalidomide for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
VEGF Secretion Assay (ELISA)
-
Cell Culture and Supernatant Collection: Culture cells and treat with the compounds. After the incubation period, collect the cell culture supernatant.
-
ELISA Procedure: Perform an enzyme-linked immunosorbent assay (ELISA) on the collected supernatant using a commercial VEGF ELISA kit according to the manufacturer's instructions.
-
Quantification: Measure the absorbance and determine the concentration of VEGF in the samples by comparing to a standard curve.
Safety and Side Effect Profile
A significant driver for the development of lenalidomide was to mitigate some of the severe side effects associated with thalidomide. While both drugs carry a risk of serious adverse events, their profiles differ.
| Side Effect | Lenalidomide | Thalidomide | Source |
| Peripheral Neuropathy | Lower risk | Higher risk | [4] |
| Hematologic Toxicity (e.g., Neutropenia, Thrombocytopenia) | Higher occurrence of severe events | Lower occurrence | [4] |
| Fatigue | Commonly reported | Commonly reported | [7] |
| Blood Clots (Thromboembolism) | Risk present | Risk present | [7] |
| Sedation | Less common | More common | [4] |
Conclusion
Lenalidomide represents a significant advancement over its parent compound, thalidomide, offering enhanced potency and a generally more manageable side effect profile, particularly concerning peripheral neuropathy. However, it is associated with a higher risk of severe hematologic toxicities. The choice between these agents in a clinical setting depends on individual patient factors and risk tolerance.
For the research and drug development community, the evolution from thalidomide to lenalidomide serves as a compelling case study in analog-based drug design. Furthermore, the utilization of thalidomide derivatives, such as this compound, as research tools in the development of PROTACs, highlights the ongoing innovation in harnessing the unique properties of these molecules to create novel therapeutic modalities.
References
A Comparative Analysis of Cereblon Binding: Thalidomide-5-CH2-NH2 Hydrochloride and Key Analogs
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the binding affinity of Thalidomide-5-CH2-NH2 hydrochloride and other prominent thalidomide (B1683933) analogs to the E3 ubiquitin ligase protein, cereblon (CRBN). This analysis is supported by available experimental data and detailed methodologies for key binding assays.
This guide will focus on the well-characterized interactions of thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931) with CRBN to provide a foundational understanding for researchers investigating novel analogs like this compound.
Quantitative Comparison of Cereblon Binding Affinity
The binding affinities of thalidomide and its key analogs to cereblon have been determined using various biophysical assays. The following table summarizes representative quantitative data from the literature. It is important to note that absolute values can vary depending on the specific experimental conditions, such as the assay type and the protein construct used.
| Compound | Assay Type | Binding Constant | Organism/Construct |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | Kd: ~250 nM | Not Specified |
| (S)-Thalidomide | Competitive Elution | ~10-fold stronger binding than (R)-enantiomer | Not Specified |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | Kd: 0.6 µM | CRBN:DDB1 complex |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | Kd: 12.5 µM | Not Specified |
| Pomalidomide | FRET-based competition assay | Ki: 2.1 µM | Not Specified |
Experimental Protocols
Several biophysical techniques are commonly employed to quantify the binding affinity of small molecules to proteins. Below are detailed methodologies for three key assays used in the study of thalidomide-cereblon interactions.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
-
Principle: A solution of the ligand (e.g., thalidomide analog) is titrated into a solution containing the protein (e.g., purified CRBN). The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a binding model to extract the thermodynamic parameters.
-
Methodology:
-
Sample Preparation: Purified recombinant CRBN protein is extensively dialyzed against a suitable buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl). The thalidomide analog is dissolved in the final dialysis buffer to minimize heat of dilution effects.
-
ITC Experiment: The CRBN solution is loaded into the sample cell of the calorimeter. The thalidomide analog solution is loaded into the injection syringe. A series of small, precisely measured injections of the ligand are made into the sample cell while the temperature is kept constant. The heat change after each injection is recorded.
-
Data Analysis: The heat of dilution is determined by injecting the ligand into buffer alone and is subtracted from the experimental data. The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (e.g., thalidomide analog) to a ligand (e.g., CRBN) immobilized on a sensor surface in real-time. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff / kon).
-
Principle: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR angle.
-
Methodology:
-
Immobilization: Recombinant CRBN protein is immobilized onto a sensor chip surface (e.g., via amine coupling).
-
Binding Analysis: A series of concentrations of the thalidomide analog in a suitable running buffer are flowed over the sensor chip surface. The association of the analyte is monitored in real-time. The surface is then washed with running buffer to monitor the dissociation of the analyte.
-
Data Analysis: The resulting sensorgrams (response units versus time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine kon and koff. The Kd is calculated from the ratio of the rate constants.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust and sensitive assay for quantifying molecular interactions in a homogeneous format, widely used for high-throughput screening of cereblon binders.
-
Principle: The assay is typically performed in a competitive binding format. A fluorescently labeled thalidomide analog (tracer) binds to a tagged Cereblon protein (e.g., GST- or His-tagged), which is in turn labeled with a FRET donor (e.g., a terbium cryptate-conjugated antibody against the tag). When the tracer is bound to Cereblon, excitation of the donor fluorophore results in energy transfer to the acceptor fluorophore on the tracer, producing a FRET signal. Unlabeled compounds that bind to Cereblon will compete with the tracer, leading to a decrease in the FRET signal.
-
Methodology:
-
Reagent Preparation: Prepare stock solutions of the test compound, tagged CRBN protein, labeled antibody (donor), and fluorescent tracer (acceptor).
-
Assay Execution: In a microplate, dispense serial dilutions of the test compound. Add the tagged CRBN protein and the donor-labeled antibody. Finally, add the fluorescent tracer. Incubate the plate to allow the binding to reach equilibrium.
-
Detection & Analysis: Measure the fluorescence emission at both the donor and acceptor wavelengths using a TR-FRET-compatible plate reader. Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway and Mechanism of Action
The binding of thalidomide analogs to CRBN is the initial step in a cascade of events that leads to the degradation of specific proteins. The glutarimide (B196013) moiety of the thalidomide analog binds to a specific pocket in the CRBN protein.[2] This binding event alters the surface of CRBN, creating a new interface for the recruitment of "neosubstrate" proteins that are not normally targeted by the CRL4-CRBN E3 ubiquitin ligase complex.[1] The phthalimide (B116566) ring of the thalidomide analog is more solvent-exposed and is involved in recruiting these neosubstrates. Once the neosubstrate is brought into proximity with the E3 ligase complex, it is polyubiquitinated and subsequently targeted for degradation by the proteasome.
Caption: Mechanism of action of thalidomide analogs.
Structure-Activity Relationship (SAR)
The structure of thalidomide analogs plays a critical role in their binding to cereblon and their subsequent activity.
-
Glutarimide Ring: The glutarimide ring is essential for binding to a specific pocket in CRBN.[2] The stereochemistry at the chiral center of the glutarimide ring is also important, with the (S)-enantiomer of thalidomide showing approximately 10-fold stronger binding to CRBN than the (R)-enantiomer.
-
Phthalimide Ring: The phthalimide ring is more exposed to the solvent and is involved in the recruitment of neosubstrates. Modifications to this ring can alter the substrate specificity of the E3 ligase complex. For instance, the addition of an amino group at the 4-position in lenalidomide and pomalidomide enhances their anti-myeloma and immunomodulatory activities compared to thalidomide.
-
5-Position of the Phthalimide Ring: Modifications at the 5-position of the phthalimide ring, such as the aminomethyl group in this compound, are generally well-tolerated and provide a convenient point of attachment for linkers in the development of PROTACs. While these modifications are crucial for the function of PROTACs, their direct impact on the intrinsic binding affinity to CRBN is not extensively documented in publicly available literature. However, the successful use of these derivatives as CRBN ligands in PROTACs suggests that they maintain sufficient binding affinity to effectively recruit the E3 ligase.
References
A Comparative Guide to Validating Target Engagement of Thalidomide-Based Cereblon Ligands
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) is a cornerstone of therapeutic strategies such as PROteolysis TArgeting Chimeras (PROTACs) and molecular glues. Thalidomide (B1683933) and its derivatives are pivotal in this context, acting as potent modulators of CRBN activity. This guide provides a comprehensive comparison of established methods for validating the target engagement of thalidomide-based ligands, with a focus on "Thalidomide-5-CH2-NH2 hydrochloride," a functionalized analog designed for further chemical modification.
While direct experimental data for this compound is not extensively available in public literature, its structural similarity to thalidomide suggests a comparable binding affinity to CRBN. The addition of a linker at the 5-position of the phthalimide (B116566) ring is a common strategy in PROTAC design to connect the CRBN-binding moiety to a target protein ligand, and this modification is generally not expected to abolish CRBN engagement. This guide will, therefore, draw comparisons from well-characterized thalidomide analogs such as lenalidomide (B1683929) and pomalidomide (B1683931) to provide a robust framework for validation.
Quantitative Comparison of Target Engagement Assays
The validation of a ligand's ability to bind to its intended target is a critical step in drug discovery. For CRBN modulators, several biophysical and cell-based assays are routinely employed to quantify this interaction. The following table summarizes key quantitative assays and provides expected performance metrics based on data from established thalidomide analogs.
| Assay Type | Principle | Key Metric | Thalidomide | Lenalidomide | Pomalidomide |
| NanoBRET™ Assay | Bioluminescence Resonance Energy Transfer between NanoLuc-CRBN and a fluorescent tracer.[1][2] | IC50 | Micromolar (µM) range | Micromolar (µM) range | Nanomolar (nM) to Micromolar (µM) range |
| TR-FRET Assay | Time-Resolved Fluorescence Resonance Energy Transfer between a terbium-labeled anti-tag antibody bound to tagged CRBN and a fluorescently labeled competitor ligand.[3] | IC50 | Micromolar (µM) range | Micromolar (µM) range | Nanomolar (nM) range |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced thermal stabilization of the target protein in intact cells.[4][5] | Thermal Shift (°C) | Detectable shift | Detectable shift | Detectable shift |
| Competition Pulldown Assay | Competition with a biotinylated thalidomide analog for binding to CRBN, followed by Western Blot or Mass Spectrometry. | IC50 | Micromolar (µM) range | Micromolar (µM) range | Nanomolar (nM) to Micromolar (µM) range |
| Reporter Degradation Assay | Ligand-dependent degradation of a fusion protein (e.g., BRD4-GFP) in the presence of a PROTAC that utilizes the ligand as the E3 ligase binder.[3] | DC50 | Micromolar (µM) range | Micromolar (µM) range | Nanomolar (nM) range |
Signaling Pathway and Mechanism of Action
Thalidomide and its analogs function as "molecular glues" that modulate the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex.[6][7] By binding to CRBN, these molecules create a new protein interface that recruits "neosubstrates" for ubiquitination and subsequent degradation by the 26S proteasome.[8][9] This mechanism is central to their therapeutic effects and their application in PROTACs, where they serve to bring a target protein into proximity with the E3 ligase machinery.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of target engagement assays. Below are protocols for key experiments.
NanoBRET™ Cellular Target Engagement Assay
This assay measures the displacement of a fluorescent tracer from a NanoLuciferase (NanoLuc®)-tagged CRBN fusion protein by a competitive ligand in live cells.[1][2]
Materials:
-
HEK293T cells
-
Plasmid encoding NanoLuc®-CRBN fusion protein
-
Fluorescent tracer (e.g., BODIPY™-lenalidomide)
-
This compound and control compounds
-
Nano-Glo® Live Cell Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
White, opaque 96-well or 384-well assay plates
Protocol:
-
Cell Seeding: Seed HEK293T cells in assay plates and allow them to attach overnight.
-
Transfection: Transfect the cells with the NanoLuc®-CRBN plasmid according to the manufacturer's instructions.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound) and control compounds.
-
Tracer Addition: Add the fluorescent tracer to the cells at a predetermined optimal concentration.
-
Compound Addition: Add the diluted compounds to the wells and incubate for a specified period (e.g., 2 hours) at 37°C.
-
Substrate Addition: Add the Nano-Glo® Live Cell Reagent to all wells.
-
Signal Detection: Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio and plot the dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.[4][5][10]
Materials:
-
Cell line of interest (e.g., MM.1S multiple myeloma cells)
-
This compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies against CRBN and a loading control (e.g., GAPDH)
-
SDS-PAGE and Western blotting reagents and equipment
Protocol:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a defined period.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
Protein Quantification: Determine the protein concentration of the soluble fractions.
-
Western Blotting: Analyze the levels of soluble CRBN and the loading control in each sample by Western blotting.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble CRBN as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
In-Cell ELISA for Competitive Target Engagement
This assay indirectly measures the engagement of a test compound with CRBN by assessing its ability to compete with a known PROTAC degrader that utilizes CRBN to degrade a specific target.[11][12]
Materials:
-
MM.1S cells
-
A known CRBN-dependent PROTAC degrader (e.g., an HDAC6 degrader)
-
This compound and control compounds
-
Primary antibodies against the PROTAC's target (e.g., HDAC6) and a loading control
-
HRP-conjugated secondary antibody
-
Substrate for colorimetric or chemiluminescent detection
-
96-well plates
Protocol:
-
Cell Seeding: Seed MM.1S cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with increasing concentrations of the test compound for 1 hour.
-
PROTAC Addition: Add a fixed concentration of the CRBN-dependent PROTAC degrader to the wells and incubate for an additional period (e.g., 5 hours).
-
Cell Fixation and Permeabilization: Fix and permeabilize the cells.
-
Immunostaining: Perform an in-cell ELISA by incubating with the primary antibody against the PROTAC's target, followed by the HRP-conjugated secondary antibody and substrate.
-
Signal Detection: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: A reduction in the degradation of the target protein in the presence of the test compound indicates competitive binding to CRBN. Plot the relative protein levels against the test compound concentration to determine the IC50.
Conclusion
The validation of target engagement is a critical milestone in the development of novel CRBN-based therapeutics. While direct experimental data for this compound is emerging, the well-established methodologies presented in this guide provide a robust framework for its characterization. By employing a combination of biophysical and cell-based assays, researchers can confidently assess the binding of this and other novel thalidomide analogs to Cereblon, paving the way for the development of next-generation protein degraders.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Advancing targeted protein degrader discovery by measuring cereblon engagement in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. [Development of novel cereblon modulators and their target molecules] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
The PROTAC Paradigm: A Comparative Guide to Thalidomide-5-CH2-NH2 Hydrochloride and Pomalidomide as CRBN Ligands
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A crucial element of a PROTAC is its E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. Among the most utilized E3 ligases is Cereblon (CRBN), engaged by ligands derived from immunomodulatory imide drugs (IMiDs) such as thalidomide (B1683933) and its more potent analog, pomalidomide (B1683931). This guide provides a detailed comparison of thalidomide-5-CH2-NH2 hydrochloride and pomalidomide for their application in PROTACs, offering insights for researchers, scientists, and drug development professionals.
Executive Summary
While both thalidomide and pomalidomide are effective in recruiting the CRBN E3 ligase for targeted protein degradation, the current body of research indicates a general superiority of pomalidomide in this role. Pomalidomide's higher intrinsic binding affinity for CRBN often translates into the development of more potent PROTACs, capable of inducing target protein degradation at lower concentrations.
The specific derivative, this compound, provides a convenient linker attachment point for PROTAC synthesis. However, a direct head-to-head comparison of a PROTAC utilizing this specific thalidomide derivative against a pomalidomide-based counterpart targeting the same protein is not extensively documented in publicly available literature. Therefore, this guide will draw comparisons from the broader performance of thalidomide- and pomalidomide-based PROTACs, highlighting the key differentiating factors. A critical consideration in the design of CRBN-recruiting PROTACs is the management of off-target effects, primarily the degradation of endogenous "neosubstrates" of CRBN, a phenomenon observed with both thalidomide and pomalidomide.
Data Presentation
Table 1: Comparative Binding Affinities of Parent Ligands to Cereblon (CRBN)
Pomalidomide exhibits a significantly higher binding affinity to the CRBN-DDB1 complex compared to thalidomide, as indicated by its lower dissociation constant (Kd).[1] This enhanced affinity is a key factor contributing to the often-observed superior performance of pomalidomide-based PROTACs.
| Ligand | Dissociation Constant (Kd) for CRBN | Assay Type |
| Pomalidomide | ~157 nM[2] | Competitive Titration |
| Thalidomide | ~250 nM[2] | Competitive Titration |
Note: Binding affinities can vary depending on the specific experimental conditions and assay format.
Table 2: Representative Performance of Pomalidomide-Based PROTACs
Direct comparative data for thalidomide-based PROTACs against the same targets under identical conditions is limited, reflecting a research trend favoring the use of higher-affinity ligands like pomalidomide.[1] The following table summarizes the reported efficacy for several pomalidomide-based PROTACs targeting different proteins, illustrating their typical high potency.
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | BRD4 | MM1.S | <1 | >95 |
| Compound 21 | BRD4 | THP-1 | 810 | >80 |
| ZQ-23 | HDAC8 | - | 147 | 93 |
| RC-3 | BTK | Mino | <100 | >90 |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of protein degradation. Data is compiled from various sources and experimental conditions may vary.
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The fundamental mechanism of a CRBN-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the CRBN E3 ligase complex. This proximity, induced by the PROTAC, facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: General mechanism of action for CRBN-based PROTACs.
Experimental Workflow for PROTAC Evaluation
A standardized workflow is crucial for assessing the efficacy and mechanism of action of a novel PROTAC. This typically involves cell treatment, protein level analysis, and confirmation of the degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Fluorescence Polarization (FP) Assay for CRBN Binding Affinity
This competitive binding assay measures the ability of a test compound (e.g., a thalidomide or pomalidomide derivative) to displace a fluorescently labeled thalidomide probe from the purified recombinant CRBN protein.
Materials:
-
Purified recombinant human CRBN/DDB1 complex
-
Fluorescently-labeled thalidomide (e.g., Cy5-Thalidomide)
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% BSA, pH 7.4)
-
Test compounds (thalidomide derivative and pomalidomide derivative)
-
Black, low-binding 96-well or 384-well microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Dilute the purified CRBN/DDB1 complex to the desired concentration in Assay Buffer.
-
Dilute the fluorescently-labeled thalidomide to the desired concentration in Assay Buffer.
-
Prepare a serial dilution of the test compounds in Assay Buffer.
-
-
Assay Setup:
-
Add a fixed volume of the diluted CRBN/DDB1 complex to each well of the microplate.
-
Add the serially diluted test compounds to the wells.
-
Add a fixed volume of the diluted fluorescently-labeled thalidomide to all wells to initiate the binding reaction. Include wells with only the fluorescent probe (no protein) as a negative control and wells with probe and protein but no competitor as a positive control.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value, from which the dissociation constant (Ki) can be calculated.
-
Western Blot for PROTAC-Mediated Protein Degradation
This is a standard method to quantify the reduction in the level of the target protein in cells treated with a PROTAC.[3]
Materials:
-
Cell line expressing the protein of interest
-
PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation to remove cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
-
SDS-PAGE and Transfer:
-
Denature the protein samples and separate them by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.
-
Wash the membrane and repeat the process with the primary antibody for the loading control.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
Quantitative Proteomics for Selectivity Profiling
Mass spectrometry-based quantitative proteomics provides an unbiased, global view of the cellular proteome, enabling the identification of both on-target and off-target degradation events. Tandem Mass Tag (TMT) labeling is a common approach.
Materials:
-
Cell line of interest
-
PROTAC compound
-
Lysis buffer (e.g., 8M urea-based buffer) with protease and phosphatase inhibitors
-
Trypsin for protein digestion
-
TMT labeling reagents
-
High-pH reversed-phase liquid chromatography system
-
High-resolution mass spectrometer (e.g., Orbitrap)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells and treat with the PROTAC at various concentrations and for different time points. Include a vehicle control.
-
-
Protein Extraction and Digestion:
-
Lyse the cells and extract the proteins.
-
Quantify the protein concentration.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
TMT Labeling and Sample Pooling:
-
Label the peptide digests from each condition with a specific TMT isobaric tag.
-
Combine the TMT-labeled samples into a single tube.
-
-
LC-MS/MS Analysis:
-
Fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography.
-
Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using specialized software (e.g., Proteome Discoverer, MaxQuant).
-
Identify and quantify proteins based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify proteins that are significantly downregulated upon PROTAC treatment. This will reveal both the intended target degradation and any off-target effects.
-
Conclusion
Both thalidomide and pomalidomide are highly effective CRBN ligands for the development of PROTACs. However, the higher binding affinity of pomalidomide for CRBN often translates into more potent degradation of target proteins. The choice of the E3 ligase ligand is a critical step in PROTAC design, with significant implications for the resulting degrader's efficacy and potential for clinical translation. While this compound offers a synthetically accessible building block, researchers should consider the potential for enhanced potency with pomalidomide-based alternatives. Furthermore, careful evaluation of off-target effects through techniques like quantitative proteomics is essential for the development of safe and effective PROTAC therapeutics, regardless of the chosen CRBN ligand.
References
Ensuring Reproducibility in PROTAC Research: A Comparative Guide to Thalidomide-5-CH2-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues in therapeutic development by enabling the targeted degradation of disease-causing proteins. A critical component in the design of these heterobifunctional molecules is the E3 ligase ligand and the associated linker, which together orchestrate the ubiquitination and subsequent degradation of the target protein. Thalidomide-5-CH2-NH2 hydrochloride is a widely utilized building block for engaging the Cereblon (CRBN) E3 ligase. Ensuring the reproducibility of experimental results generated with PROTACs derived from this linker is paramount for advancing drug discovery programs.
This guide provides a comprehensive comparison of factors influencing experimental reproducibility when using this compound, alongside detailed experimental protocols and data presentation formats to aid researchers in generating robust and reliable findings.
Performance Comparison: Factors Influencing Reproducibility
The reproducibility of a PROTAC experiment is contingent on several factors, including the purity and stability of the PROTAC molecule, the consistency of the biological assays, and the careful control of experimental variables. Below is a comparison of key considerations when using a thalidomide-based linker versus other common alternatives.
| Feature | This compound-based PROTACs | Alternative (e.g., VHL or Lenalidomide-based) PROTACs | Key Considerations for Reproducibility |
| E3 Ligase Recruited | Cereblon (CRBN) | von Hippel-Lindau (VHL) or CRBN | The expression levels of the recruited E3 ligase can vary between cell lines, impacting degradation efficacy. Consistent use of cell line passage number and characterization of E3 ligase expression is crucial. |
| Binding Affinity | Thalidomide (B1683933) has a moderate affinity for CRBN. | Pomalidomide and lenalidomide (B1683929) generally exhibit stronger binding affinity for CRBN.[2] VHL ligands have distinct binding partners. | Variations in binding affinity can affect the stability of the ternary complex and the efficiency of degradation. Use of high-purity, well-characterized PROTACs is essential. |
| Solubility & Stability | The hydrochloride salt improves aqueous solubility and stability. | Physicochemical properties are highly dependent on the specific ligand and linker. Lenalidomide may offer improved solubility and metabolic stability over thalidomide in some contexts.[3][4] | Poor solubility can lead to inconsistent compound concentrations in assays. Visually inspect for precipitation and consider solubility assays during PROTAC development. |
| Off-Target Effects | Thalidomide and its analogs are known to induce degradation of endogenous "neosubstrates" like IKZF1 and GSPT1.[5] | VHL-based PROTACs have a different set of potential off-target interactions. | Proteomic profiling is recommended to assess the specificity of the PROTAC and ensure that observed phenotypes are due to on-target degradation. |
| Lot-to-Lot Variability | As with any chemical reagent, lot-to-lot variability in purity and composition can occur. | All synthesized chemical probes are subject to potential lot-to-lot inconsistencies. | Implement rigorous quality control for each new batch of a PROTAC, including identity and purity confirmation by LC-MS and NMR.[6] |
Core Signaling Pathway and Experimental Workflow
The fundamental mechanism of a thalidomide-based PROTAC involves the recruitment of the CRBN E3 ubiquitin ligase to a protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. A standardized experimental workflow is critical for obtaining reproducible data.
PROTAC-mediated protein degradation pathway.
A typical experimental workflow to quantify the degradation of a target protein is outlined below. Adherence to a consistent, well-documented protocol is the cornerstone of reproducibility.
Experimental workflow for determining target protein degradation.
Detailed Experimental Protocols
To ensure that results are reproducible across different experiments and even different laboratories, it is essential to follow detailed and standardized protocols.
Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps for treating cultured cells with a PROTAC and subsequently analyzing the degradation of the target protein via Western blot.[7][8]
1. Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase (typically 70-80% confluency) at the time of harvest.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
For dose-response experiments, treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10,000 nM) for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay to ensure equal protein loading in the subsequent steps.
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
For dose-response experiments, plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).
Protocol 2: Quality Control of this compound-based PROTACs
To mitigate the risk of irreproducible results due to reagent variability, a stringent quality control protocol for each new batch of a synthesized PROTAC is essential.
1. Identity and Purity Assessment:
-
LC-MS: Use liquid chromatography-mass spectrometry to confirm the molecular weight of the synthesized PROTAC and to assess its purity. The purity should ideally be >95%.
-
NMR: Use ¹H and ¹³C nuclear magnetic resonance spectroscopy to confirm the chemical structure of the PROTAC.
2. Solubility Assessment:
-
Prepare a high-concentration stock solution of the PROTAC in a suitable solvent (e.g., DMSO).
-
Serially dilute the stock solution in aqueous buffer (e.g., PBS) and visually inspect for any precipitation.
-
This provides a qualitative measure of the PROTAC's aqueous solubility and helps in preparing appropriate concentrations for cellular assays.
3. Long-Term Stability:
-
Store aliquots of the PROTAC stock solution at the recommended temperature (e.g., -20°C or -80°C).
-
Periodically (e.g., every 3-6 months), thaw an aliquot and re-assess its purity by LC-MS to ensure that the compound has not degraded over time.
By implementing these rigorous protocols and considering the key factors that influence PROTAC performance, researchers can enhance the reproducibility of their experimental results with this compound and contribute to the robust development of novel protein-degrading therapeutics.
References
- 1. precisepeg.com [precisepeg.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to Designing Negative Control Experiments for Thalidomide-5-CH2-NH2 Hydrochloride Studies
For Researchers, Scientists, and Drug Development Professionals
In the burgeoning field of targeted protein degradation, the use of molecules like Thalidomide-5-CH2-NH2 hydrochloride as ligands for the E3 ubiquitin ligase Cereblon (CRBN) has become a cornerstone of PROTAC (Proteolysis Targeting Chimera) technology. To ensure the scientific rigor of studies involving these compounds, the design and implementation of appropriate negative control experiments are paramount. This guide provides a comprehensive comparison of experimental strategies to validate that the observed biological effects are a direct result of CRBN engagement and subsequent protein degradation, and not due to off-target activities.
The Critical Role of Negative Controls
Negative controls are indispensable for demonstrating the specificity of a PROTAC's mechanism of action. An ideal negative control should be structurally similar to the active compound but deficient in a key aspect of its function, such as binding to the E3 ligase. This allows researchers to distinguish between the intended degradation-dependent effects and other confounding factors like target inhibition by the warhead alone or non-specific cellular toxicity.
For studies involving this compound, a potent CRBN ligand, an effective negative control is a molecule that is incapable of binding to CRBN. This guide will focus on the use of N-methylated pomalidomide (B1683931) as a suitable negative control. The methylation of the glutarimide (B196013) nitrogen sterically hinders the interaction with the CRBN binding pocket, rendering the molecule inactive in recruiting the E3 ligase.
Comparative Data Summary
The following tables present hypothetical, yet representative, quantitative data comparing the activity of this compound with its inactive analog, N-methylated pomalidomide, in key biochemical and cellular assays.
Table 1: Cereblon (CRBN) Binding Affinity
| Compound | Assay Type | IC50 (nM) | Interpretation |
| This compound | TR-FRET | 150 | High affinity binding to CRBN |
| N-methylated pomalidomide | TR-FRET | >10,000 | Negligible binding to CRBN |
Table 2: Target Protein Degradation (in a PROTAC context)
Assuming a hypothetical PROTAC targeting BRD4
| PROTAC Construct | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Interpretation |
| BRD4-Targeting PROTAC with Thalidomide-5-CH2-NH2 | BRD4 | HeLa | 50 | >90 | Potent and efficient degradation of BRD4 |
| BRD4-Targeting PROTAC with N-methylated pomalidomide | BRD4 | HeLa | >10,000 | <10 | No significant degradation of BRD4 |
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway, experimental workflows, and the logical relationship between the active compound and its negative control.
Caption: Mechanism of CRBN-mediated protein degradation.
Caption: Workflow for TR-FRET CRBN binding assay.
Caption: Logical relationship of the negative control.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) CRBN Binding Assay
Objective: To quantitatively measure the binding affinity of this compound and N-methylated pomalidomide to Cereblon (CRBN).
Materials:
-
Recombinant GST-tagged human CRBN protein
-
Anti-GST antibody conjugated to Terbium (Tb) cryptate (donor fluorophore)
-
Fluorescently labeled thalidomide analog (tracer)
-
This compound
-
N-methylated pomalidomide
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume white plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds (this compound and N-methylated pomalidomide) in DMSO.
-
Perform serial dilutions of the test compounds in assay buffer to generate a concentration gradient (e.g., from 100 µM to 0.1 nM).
-
Prepare a working solution of GST-CRBN, Anti-GST-Tb, and the fluorescent tracer in assay buffer.
-
-
Assay Plate Setup:
-
To each well of a 384-well plate, add a small volume (e.g., 5 µL) of the diluted test compound or vehicle control (DMSO).
-
Add the GST-CRBN/Anti-GST-Tb/tracer mixture to all wells.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60-120 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Detection:
-
Read the plate on a TR-FRET plate reader. Excite the donor at ~340 nm and measure the emission at the donor wavelength (~620 nm) and the acceptor wavelength (~665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) for each well.
-
Plot the FRET ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Western Blot for PROTAC-Mediated Protein Degradation
Objective: To assess the ability of a PROTAC incorporating this compound to induce the degradation of a target protein, and to confirm the lack of degradation with a PROTAC containing N-methylated pomalidomide.
Materials:
-
Human cell line expressing the target protein (e.g., HeLa for BRD4)
-
PROTACs synthesized with either this compound or N-methylated pomalidomide
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the active PROTAC and the negative control PROTAC (e.g., 1 nM to 10 µM). Include a vehicle-only (DMSO) control.
-
Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody against the target protein and the loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.
-
By adhering to these rigorous experimental designs and protocols, researchers can confidently validate the on-target mechanism of their thalidomide-based PROTACs and contribute to the development of novel and specific protein degraders.
Assessing the Cross-Reactivity and Selectivity of Thalidomide-5-CH2-NH2 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Thalidomide-5-CH2-NH2 hydrochloride, a key Cereblon (CRBN) E3 ligase ligand utilized in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the cross-reactivity and selectivity of this molecule is paramount for the development of safe and effective targeted protein degraders. This document outlines the current landscape of comparable molecules, presents available quantitative data, and provides detailed experimental protocols to facilitate a thorough evaluation.
Introduction to Thalidomide (B1683933) Analogs and Cereblon Modulation
Thalidomide and its analogs, often referred to as immunomodulatory drugs (IMiDs), exert their therapeutic effects by binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1][2] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of "neosubstrates"—proteins not typically targeted by the native ligase.[3] This mechanism of targeted protein degradation is the foundation for the therapeutic efficacy of these drugs in treating various cancers and inflammatory diseases.[4][5] this compound is a derivative of thalidomide designed for the facile attachment of a linker, enabling its use in the construction of PROTACs.[6]
Comparative Performance of Cereblon Ligands
The selection of a CRBN ligand for a PROTAC is a critical determinant of its overall performance, influencing factors such as ternary complex formation, degradation efficiency, and potential off-target effects. While specific quantitative cross-reactivity data for this compound is not extensively available in the public domain, a comparative analysis against well-characterized thalidomide analogs provides a valuable benchmark for its anticipated performance.
Table 1: Comparative Binding Affinities of Thalidomide Analogs to Cereblon (CRBN)
| Compound | Assay Type | Binding Affinity (IC50/Kd) | Reference(s) |
| Thalidomide | Thermal Shift Assay | ~30 µM (IC50) | [7] |
| Competitive Binding | ~250 nM (Ki) | [4] | |
| Lenalidomide | Thermal Shift Assay | ~3 µM (IC50) | [7] |
| Competitive Binding | ~2 µM (IC50) | [8] | |
| Isothermal Titration Calorimetry (ITC) | 0.64 µM (Kd) | [9] | |
| TR-FRET | 2.694 µM (IC50) | [10] | |
| Pomalidomide | Thermal Shift Assay | ~3 µM (IC50) | [7] |
| Competitive Binding | ~2 µM (IC50) | [8] | |
| Competitive Binding | ~156.60 nM (Ki) | [4] | |
| Iberdomide (B608038) (CC-220) | TR-FRET | ~150 nM (IC50) | [11] |
| TR-FRET | 60 nM (IC50) | [12] |
Note: Direct comparison of absolute values across different assay types should be approached with caution due to variations in experimental conditions. The data consistently demonstrates a higher affinity of lenalidomide, pomalidomide, and particularly iberdomide for Cereblon compared to the parent compound, thalidomide. It is anticipated that this compound will exhibit a binding affinity similar to that of thalidomide.
Signaling Pathway and Mechanism of Action
The binding of a thalidomide analog to CRBN initiates a cascade of events leading to the degradation of specific target proteins. This process is central to both the therapeutic effects and potential off-target liabilities of these molecules.
Experimental Protocols for Assessing Cross-Reactivity and Selectivity
A comprehensive evaluation of this compound requires a multi-faceted experimental approach. The following protocols provide detailed methodologies for key assays to determine binding affinity, target engagement, and global proteomic changes.
Cereblon Binding Affinity Assessment
a) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This competitive binding assay is a robust method for quantifying the binding affinity of unlabeled compounds to CRBN in a high-throughput format.
References
- 1. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Teratogenic effects of thalidomide: molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thalidomide Analogues as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Thalidomide and Its Analogues in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. biorxiv.org [biorxiv.org]
- 9. clinician.nejm.org [clinician.nejm.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Thalidomide - Wikipedia [en.wikipedia.org]
Comparative analysis of different derivatives of Thalidomide-5-CH2-NH2 hydrochloride
A Note on Scope: This guide provides a comparative analysis of key derivatives of thalidomide (B1683933). The initial topic of interest, "Thalidomide-5-CH2-NH2 hydrochloride" and its specific derivatives, did not yield sufficient comparative data in the public domain. This compound is primarily a functionalized thalidomide analog used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Therefore, this guide focuses on the well-established and clinically significant derivatives of thalidomide: Lenalidomide (B1683929) and Pomalidomide (B1683931), in comparison to the parent compound, Thalidomide. This analysis will provide researchers, scientists, and drug development professionals with a comprehensive overview of their comparative performance based on available experimental data.
Thalidomide, initially marred by its teratogenic effects, has been repurposed and has given rise to a new class of potent therapeutic agents known as Immunomodulatory Drugs (IMiDs®).[1][2] Lenalidomide and Pomalidomide are structural analogs of thalidomide designed to enhance its therapeutic properties while potentially mitigating some of its adverse effects.[2] These compounds exhibit a range of biological activities, including anti-inflammatory, immunomodulatory, and anti-angiogenic effects, making them crucial in the treatment of various hematological malignancies, notably multiple myeloma.[1][3]
The primary mechanism of action for thalidomide and its derivatives is the binding to the Cereblon (CRBN) protein, which is a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[4][5] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, referred to as neosubstrates.[4][6] Key neosubstrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of multiple myeloma cells.[6][7]
Comparative Performance Data
The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of Thalidomide, Lenalidomide, and Pomalidomide.
Table 1: Comparative Cytotoxicity of Thalidomide Derivatives in Multiple Myeloma (MM) Cell Lines
| Compound | Cell Line | Assay | IC50 | Citation(s) |
| Thalidomide | MM.1S | Proliferation | > 100 µM | |
| Lenalidomide | MM.1S | Proliferation | 81 nM | [8] |
| Pomalidomide | MM.1S | Proliferation | < 1 µM | |
| Thalidomide | HCT-116 | Cytotoxicity | 32.12 - 76.91 µM | [8] |
| Lenalidomide | H929 | Proliferation | ~10 µM | |
| Pomalidomide | H929 | Proliferation | ~1 µM |
Note: IC50 values can vary significantly based on the cell line and specific experimental conditions.
Table 2: Comparative TNF-α Inhibition by Thalidomide Derivatives
| Compound | Cell System | IC50 | Potency vs. Thalidomide | Citation(s) |
| Thalidomide | LPS-stimulated PBMC | ~200 µM | 1x | [9] |
| Lenalidomide | LPS-stimulated PBMC | ~0.1-1 µM | ~50,000x | [10] |
| Pomalidomide | LPS-stimulated PBMC | ~0.01-0.1 µM | More potent than Lenalidomide | [3][11] |
| 3,6′-dithiothalidomide | LPS-stimulated RAW 264.7 | More potent than Thalidomide | - | [12] |
Note: The potency of Lenalidomide and Pomalidomide in inhibiting TNF-α is significantly higher than that of Thalidomide.[10][13] Pomalidomide is generally considered the most potent of the three in this regard.[3][11]
Key Signaling Pathways and Experimental Workflows
The diagrams below illustrate the primary mechanism of action for these thalidomide derivatives and a general workflow for their in vitro evaluation.
Caption: Cereblon-mediated protein degradation by IMiDs.
Caption: In vitro evaluation of Thalidomide derivatives.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol provides a general method for assessing the cytotoxic effects of thalidomide derivatives on cancer cell lines.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[14] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Thalidomide, Lenalidomide, Pomalidomide (and other derivatives)
-
Cancer cell line (e.g., MM.1S, HCT-116)
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[15]
-
Drug Treatment: Prepare serial dilutions of the thalidomide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[15]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 4 hours.[14]
-
Formazan Solubilization: After incubation, carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the drug concentration to determine the IC50 value.
TNF-α ELISA for Anti-inflammatory Activity
This protocol outlines a general method for quantifying the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production by thalidomide derivatives in peripheral blood mononuclear cells (PBMCs).
Objective: To measure the concentration of TNF-α in cell culture supernatants after treatment with thalidomide derivatives and determine their inhibitory potency.
Principle: An enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest (TNF-α) is bound between a capture antibody and a detection antibody. The detection antibody is linked to an enzyme, and in the final step, a substrate is added that is converted by the enzyme to a detectable signal.[17][18]
Materials:
-
Thalidomide, Lenalidomide, Pomalidomide
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Lipopolysaccharide (LPS)
-
Human TNF-α ELISA kit
-
Cell culture medium
-
96-well ELISA plates
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Stimulation: Isolate PBMCs from whole blood. Plate the cells in a 96-well plate.
-
Drug Treatment: Pre-incubate the cells with various concentrations of the thalidomide derivatives for a specified time (e.g., 2 hours).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and incubate for 18-24 hours.[19]
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA Protocol:
-
Coat a 96-well ELISA plate with the capture antibody against human TNF-α and incubate.
-
Wash the plate and block non-specific binding sites.
-
Add the collected supernatants and TNF-α standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody. Incubate.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate.
-
Wash the plate and add the TMB substrate solution. A blue color will develop.[17]
-
Stop the reaction by adding the stop solution. The color will change to yellow.
-
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the known TNF-α standards. Use this curve to calculate the concentration of TNF-α in the samples. Determine the percentage inhibition of TNF-α production for each drug concentration compared to the LPS-stimulated control.
Conclusion
Lenalidomide and Pomalidomide are potent derivatives of Thalidomide with significantly enhanced immunomodulatory and anti-cancer activities. Their development represents a successful example of optimizing a lead compound to improve its therapeutic index. The comparative data clearly indicate that Pomalidomide is generally more potent than Lenalidomide, which in turn is significantly more potent than Thalidomide, particularly in terms of TNF-α inhibition and, in many cases, cytotoxicity against myeloma cells. The choice of agent for therapeutic use depends on a variety of factors, including the specific malignancy, patient characteristics, and tolerance to side effects. The methodologies and pathways described in this guide provide a framework for the continued research and development of novel thalidomide analogs with improved efficacy and safety profiles.
References
- 1. Lenalidomide - current understanding of mechanistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of thioether-containing lenalidomide and pomalidomide derivatives with anti-multiple myeloma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective inhibition of TNF-alpha release by thalidomide and thalidomide-analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tumor necrosis factor-α synthesis inhibitor 3,6′-dithiothalidomide attenuates markers of inflammation, Alzheimer pathology and behavioral deficits in animal models of neuroinflammation and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Repurposing Pomalidomide as a Neuroprotective Drug: Efficacy in an Alpha-Synuclein-Based Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Thalidomide-based TNF-alpha inhibitors for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Thalidomide-5-CH2-NH2 Hydrochloride: A Comprehensive Procedural Guide
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling and disposing of Thalidomide-5-CH2-NH2 hydrochloride. Due to the teratogenic potential of the thalidomide (B1683933) core structure, comprehensive personal protective equipment (PPE), rigorous handling procedures, and meticulous disposal plans are mandatory to ensure personnel safety and prevent environmental contamination.[1]
This compound, as a derivative of thalidomide, requires careful management due to the inherent hazards of its parent compound. The following guidelines provide a framework for the safe disposal of this substance in a laboratory setting. All procedures must be conducted in strict accordance with local, regional, and national regulations. Consultation with your institution's Environmental Health and Safety (EHS) department is imperative before initiating any disposal protocol.
Quantitative Data for Safe Handling and Disposal
A multi-layered approach to safety is essential when working with thalidomide and its analogs. The following table summarizes key operational parameters for the safe handling and disposal of this compound.
| Parameter | Specification | Rationale |
| Personal Protective Equipment (PPE) | ||
| Gloves | Double-gloving with nitrile gloves. | Prevents skin contact and allows for safe removal of the outer layer in case of contamination. |
| Lab Coat | Disposable, back-closing gown with knit cuffs. | Provides full-body coverage and prevents contamination of personal clothing. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from dust particles and accidental splashes. |
| Respiratory Protection | N95 respirator (minimum); a powered air-purifying respirator (PAPR) is recommended for handling dry powder or when aerosolization is possible. | Prevents inhalation of airborne particles of the compound. |
| Waste Handling | ||
| Waste Container | Designated, sealable, and clearly labeled hazardous waste container. | Ensures proper segregation and identification of hazardous waste. |
| Labeling | "Hazardous Waste," "Cytotoxic," "Teratogen," Chemical Name, Date. | Communicates the specific hazards associated with the waste. |
| Chemical Inactivation (Representative) | ||
| Reagent | Sodium Hydroxide (NaOH) solution. | Promotes hydrolysis of the amide bonds in the thalidomide structure. |
| Concentration | 1 M NaOH. | A commonly used concentration for base-mediated hydrolysis in a laboratory setting. |
| Temperature | Room temperature. | Sufficient for hydrolysis to proceed, avoiding the need for heating. |
| Reaction Time | > 24 hours. | To ensure complete degradation of the compound. |
Experimental Protocol: Disposal of this compound
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The following is a step-by-step protocol for the disposal of this compound.
Part 1: Immediate Handling and Segregation of Waste
-
Working in a Controlled Environment : All handling of this compound, both in its solid form and in solution, must be performed within a certified chemical fume hood to minimize the risk of inhalation.[1]
-
Personal Protective Equipment (PPE) : Before handling the compound, don the appropriate PPE as specified in the table above (double nitrile gloves, disposable gown, and chemical splash goggles). For handling the dry powder, an N95 respirator or PAPR is required.
-
Waste Segregation at the Source :
-
Solid Waste : All disposable materials that have come into contact with the compound, including gloves, weigh boats, pipette tips, and contaminated bench paper, must be placed directly into a designated, sealable, and clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions or liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.
-
Contaminated Labware : Non-disposable glassware should be decontaminated using a validated procedure, such as the chemical inactivation protocol detailed below, or disposed of as hazardous waste.
-
Part 2: Representative Protocol for Chemical Inactivation (Hydrolysis)
Thalidomide and its analogs are known to undergo hydrolysis, particularly under basic conditions, which breaks down the molecule. This process can be used as a chemical inactivation step before final disposal. The following is a representative protocol for the hydrolysis of a thalidomide analog. Note: This protocol is based on the known chemical properties of thalidomide. It is essential to validate this procedure for this compound in your laboratory setting, in consultation with your EHS department.
Materials:
-
Waste containing this compound (solid or in a compatible solvent).
-
1 M Sodium Hydroxide (NaOH) solution.
-
Appropriate hazardous waste container.
-
Stir plate and stir bar (optional, for liquid waste).
Procedure:
-
For Liquid Waste :
-
In a chemical fume hood, place the hazardous liquid waste container on a stir plate.
-
Slowly add a sufficient volume of 1 M NaOH solution to the waste container to ensure the final pH is strongly basic (pH > 12).
-
If the waste is in an organic solvent, ensure that the addition of aqueous NaOH will not cause a violent reaction or phase separation that hinders the reaction. If necessary, the solvent may need to be removed under reduced pressure before adding the NaOH solution.
-
Stir the solution at room temperature for at least 24 hours to ensure complete hydrolysis.
-
-
For Solid Waste and Contaminated Labware :
-
Carefully place the contaminated items in a suitable container that can withstand a 1 M NaOH solution.
-
Add a sufficient volume of 1 M NaOH solution to completely submerge the solid waste.
-
Allow the container to stand in a designated, secure area within a chemical fume hood for at least 24 hours.
-
-
Neutralization and Final Disposal :
-
After the inactivation period, carefully neutralize the basic solution by slowly adding an appropriate acid (e.g., hydrochloric acid) until the pH is between 6 and 8. This step should be performed with caution as it can generate heat.
-
The neutralized liquid waste should be collected in a hazardous waste container.
-
The treated solid waste and labware should be rinsed with water, and the rinseate collected as hazardous waste. The decontaminated items can then be disposed of as regular solid waste, pending confirmation of decontamination from your EHS department.
-
Part 3: Final Disposal
-
Container Management : Keep all hazardous waste containers securely sealed when not in use.
-
Storage : Store the waste containers in a designated, secure, and well-ventilated area, away from incompatible materials. The storage area should be clearly marked as a hazardous waste accumulation site.
-
Documentation : Maintain accurate records of the amount of this compound waste generated and the date of disposal. This documentation is crucial for regulatory compliance.
-
Waste Pickup : Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. All waste must be disposed of in accordance with federal, state, and local regulations, which typically involves incineration for cytotoxic waste.[2]
Mandatory Visualization
The following diagram illustrates the logical workflow for the safe disposal of this compound, from initial handling to final disposal, incorporating the optional chemical inactivation step.
References
Personal protective equipment for handling Thalidomide-5-CH2-NH2 hydrochloride
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Thalidomide-5-CH2-NH2 hydrochloride. As a derivative of thalidomide (B1683933), this compound must be handled with extreme caution, assuming it carries similar risks, including potential reproductive toxicity.[1][2] Adherence to the following procedures is mandatory to ensure personnel safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3] Due to the potent nature of thalidomide and its analogs, a comprehensive PPE strategy is the primary defense against accidental exposure.[1][4]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Requirements | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), double-gloving recommended. | To prevent skin contact and absorption. |
| Eye Protection | Safety goggles or a face shield.[5] | To protect eyes from dust, aerosols, and splashes. |
| Body Protection | A disposable, long-sleeved, solid-front, back-closing gown.[6] | To protect skin and clothing from contamination. |
| Respiratory Protection | A properly fitted N95 respirator or higher (e.g., PAPR) if there is a risk of generating dust or aerosols.[6][7] | To prevent inhalation of the compound. |
| Foot Protection | Disposable shoe covers worn over footwear.[6] | To prevent the spread of contamination outside the work area. |
Safe Handling and Operational Plan
All handling of this compound must occur in a designated area with restricted access. Engineering controls are essential to minimize exposure.
Experimental Workflow for Handling Potent Compounds
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don all required PPE as specified in Table 1.
-
Work within a certified chemical fume hood, ventilated balance enclosure, or glove box.
-
Cover the work surface with disposable absorbent liners.
-
Assemble all necessary equipment (e.g., spatulas, weigh boats, vials, solvents) before handling the compound.
-
-
Weighing:
-
Use a dedicated set of utensils for this compound.
-
Carefully weigh the desired amount of the solid compound onto a weigh boat within the containment device.
-
Avoid generating dust.[5] If any dust is generated, gently wipe it with a damp cloth or absorbent pad.
-
-
Dissolving:
-
Place the weigh boat containing the compound into the receiving vessel (e.g., flask, beaker).
-
Add the solvent to the vessel, ensuring to rinse the weigh boat to transfer all of the compound.
-
Cap the vessel and mix gently until the compound is fully dissolved.
-
-
Post-Handling:
-
Decontaminate all non-disposable equipment and surfaces with an appropriate solvent.
-
Dispose of all contaminated disposable items as hazardous waste.
-
Spill Response Plan
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
Spill Response Flowchart
Caption: Immediate actions for a chemical spill.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Put on the appropriate PPE for spill response, which may include a higher level of respiratory protection.
-
Contain: For a solid spill, gently cover it with a damp cloth or absorbent material to prevent dust from becoming airborne.[8] For a liquid spill, surround the area with absorbent material.[1]
-
Clean: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[1]
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[1][5]
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, gowns, shoe covers, weigh boats, absorbent pads, etc. |
| Place in a designated, sealed, and clearly labeled hazardous waste container.[5] | |
| Liquid Waste | Unused solutions, solvent rinses. |
| Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless approved by EHS.[5] | |
| Sharps | Contaminated needles, syringes, etc. |
| Place in a designated sharps container for hazardous chemical waste. |
Waste Management Workflow
Caption: Waste segregation and disposal process.
Final Disposal:
-
Never dispose of this compound down the drain or in regular trash.[5]
-
All waste must be collected by a licensed hazardous waste contractor, coordinated through your institution's EHS department.[5]
-
Maintain accurate records of all waste generated, including the quantity and date of disposal.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. irb.duhs.duke.edu [irb.duhs.duke.edu]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. gerpac.eu [gerpac.eu]
- 5. benchchem.com [benchchem.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. aiha.org [aiha.org]
- 8. packageinserts.bms.com [packageinserts.bms.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
